molecular formula C10H12O5 B15612679 Propyl Gallate CAS No. 121-79-9; 56274-95-4

Propyl Gallate

Numéro de catalogue: B15612679
Numéro CAS: 121-79-9; 56274-95-4
Poids moléculaire: 212.20 g/mol
Clé InChI: ZTHYODDOHIVTJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste.
N-propyl gallate is a trihydroxybenzoic acid.
On the basis of the data presented in this report, the CIR Expert Panel concludes that this compound is safe in the practices of use as described in this safety assessment at concentrations less than or equal to 0.1%.
This compound is under investigation in clinical trial NCT01450098 (A Study of LY2484595 in Healthy Subjects).
This compound has been reported in Zea mays, Alchornea glandulosa, and Mangifera indica with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I.
This compound is found in corn. This compound is an antioxidant used in foods especially animal fats and vegetable oils. Synergistic with other antioxidants such as Butylated hydroxyanisole DNB28-K and 2,6-Di-tert-butyl-4-methylphenol HCH42-H. Especially effective with polyunsaturated fats. Indirect food additive arising from paper or board packaging, adhesives and food contact polymers this compound is an anti-oxidant. It protects against oxidation by hydrogen peroxide and oxygen free radicals, in a catalytic manner similar to superoxide dismutase. This compound, or propyl 3,4,5-trihydroxybenzoate is an ester formed by the condensation of gallic acid and propanol. It is an antioxidant added to foods containing oils and fats to prevent oxidation.[citation needed] As a food additive, it is used under the E number E310. this compound has been shown to exhibit pro-oxidant and radical scavenger functions (A7908, A7909).
Antioxidant for foods, fats, oils, ethers, emulsions, waxes, and transformer oils.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

propyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYODDOHIVTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021201
Record name Gallic acid n-propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Propyl gallate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Propyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes (NTP, 1992)
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

368 °F (NTP, 1992), 187 °C (369 °F) - closed cup
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL GALLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name PROPYL GALLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.21 (NTP, 1992) - Denser than water; will sink, 1.21
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL GALLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals

CAS No.

121-79-9
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl gallate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl Gallate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name propyl gallate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4,5-trihydroxy-, propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gallic acid n-propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propyl gallate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4SNN7V92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPYL GALLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C
Record name PROPYL GALLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20963
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name PROPYL GALLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Antioxidant Mechanism of Propyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic phenolic antioxidant integral to the food, cosmetic, and pharmaceutical industries.[1][2][3] Its primary function is to inhibit oxidation, particularly lipid peroxidation, thereby extending the shelf life and maintaining the stability of a wide range of products.[1][4] The efficacy of this compound stems from its chemical structure, specifically the three hydroxyl groups on its aromatic ring, which are fundamental to its antioxidant capabilities. This guide provides a detailed examination of the multifaceted mechanisms through which this compound exerts its antioxidant effects, presenting quantitative data, experimental protocols, and visualizations of the core biological pathways involved. While it is a potent antioxidant, it is important to note that upon ingestion, this compound is rapidly hydrolyzed to gallic acid (GA), and many of the systemic biological activities are attributable to this metabolite, positioning PG as a pro-drug.[1]

Core Antioxidant Mechanisms

This compound's antioxidant action is primarily attributed to two distinct chemical processes: direct free radical scavenging and the chelation of pro-oxidant metal ions.[5][6]

Free Radical Scavenging

The principal mechanism of this compound is its function as a "chain-breaking" antioxidant.[1] It readily donates hydrogen atoms from its phenolic hydroxyl groups to neutralize highly reactive free radicals.[7] This process terminates the radical chain reactions that lead to oxidative degradation of lipids, proteins, and DNA.[8][6]

Theoretical studies based on quantum chemistry and computational kinetics have elucidated that this compound reacts with peroxyl radicals predominantly through a Hydrogen Transfer (HT) mechanism, rather than a Single Electron Transfer (SET) or Radical Adduct Formation (RAF) mechanism.[9] In the HT mechanism, a hydrogen atom is transferred from one of the hydroxyl groups of the this compound molecule to a free radical (R•), effectively stabilizing the radical and halting the oxidative cascade. The resulting this compound phenoxyl radical is significantly less reactive due to resonance stabilization, which delocalizes the unpaired electron across the aromatic ring, preventing it from propagating further radical reactions.

G cluster_main This compound: Free Radical Scavenging (Hydrogen Transfer) PG This compound (Ar-OH) PGRadical This compound Radical (Ar-O•) (Resonance Stabilized) PG->PGRadical H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance

Caption: this compound donates a hydrogen atom to a free radical, terminating the oxidative chain.

Metal Ion Chelation

This compound also functions as a secondary antioxidant by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺).[10] These metal ions are potent catalysts of oxidation, promoting the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. By binding to these metal ions, this compound sequesters them, rendering them catalytically inactive and thereby suppressing the initiation of radical formation.[10] This dual action of radical scavenging and metal chelation makes this compound a highly effective antioxidant. Potentiometric titration experiments have confirmed that this compound strongly complexes with Fe²⁺ at the mildly acidic pH levels typically found in wood, suggesting its efficacy in various environments.[10]

G cluster_main This compound: Metal Ion Chelation PG This compound Complex Inactive PG-Metal Complex PG->Complex Metal Pro-oxidant Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Complex Chelation Fenton Fenton Reaction (Radical Generation) Metal->Fenton

Caption: this compound binds to metal ions, preventing them from catalyzing radical formation.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The data consistently show that this compound possesses stronger antioxidant activity than other commonly used synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).

Table 1: In Vitro Antioxidant Activity of this compound and Other Antioxidants

Assay This compound (PG) Tert-butylhydroquinone (TBHQ) Butylated Hydroxyanisole (BHA) Butylated Hydroxytoluene (BHT) Reference
DPPH IC₅₀ (μmol/L) 4.2 87 816 53 [11]
ABTS IC₅₀ (μmol/L) 4.2 50 44 45 [11]
FRAP Value 0.506 0.412 0.409 0.067 [11]

Note: For DPPH and ABTS, a lower IC₅₀ value indicates stronger radical scavenging activity. For FRAP, a higher value indicates greater reducing power.

Table 2: Calculated Rate Constants (k) for this compound with Peroxyl Radicals

Radical Medium Rate Constant (k) in M⁻¹ s⁻¹ Reference
˙OOH Aqueous (pH 7.4) 4.56 × 10⁸ [12]
˙OOCH₃ Aqueous (pH 7.4) 1.59 × 10⁶ [12]
˙OOCHCH₂ Aqueous (pH 7.4) 4.05 × 10⁸ [12]
˙OOH Lipid 2.94 × 10⁴ [12]
˙OOCH₃ Lipid 7.73 × 10³ [12]
˙OOCHCH₂ Lipid 9.94 × 10⁵ [12]

These theoretical calculations demonstrate that this compound is a very efficient peroxyl radical scavenger in both aqueous and lipid media.[12]

Interaction with Cellular Systems and Signaling Pathways

Beyond its direct chemical antioxidant properties, this compound and its primary metabolite, gallic acid, interact with complex cellular machinery, modulating redox-sensitive signaling pathways. However, it's crucial to distinguish its dual role; while often acting as an antioxidant, under certain in vitro conditions, it can exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH).[1][13][14][15][16]

Modulation of MAPK Signaling Pathways

Oxidative stress is a known activator of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are critical in regulating cell proliferation, differentiation, and apoptosis.[15][17] this compound and its metabolite gallic acid have been shown to influence these pathways. For instance, gallic acid can induce the phosphorylation of ERK1/2, which in turn can affect cellular processes like gap junctional intercellular communication.[18] Studies on human trophoblasts show that PG can attenuate cell invasiveness by regulating both the PI3K/AKT and MAPK signaling pathways.[19] This modulation is complex and can be cell-type specific, sometimes leading to protective effects and other times contributing to cytotoxicity.

cluster_pathway MAPK Signaling in Oxidative Stress cluster_erk ERK Pathway cluster_jnkp38 JNK/p38 Pathway ROS Oxidative Stress (e.g., ROS) Ras Ras ROS->Ras ASK1 ASK1 ROS->ASK1 PG This compound (Modulator) PG->ROS Modulates Raf Raf Ras->Raf MEK12 MEK1/2 Raf->MEK12 ERK ERK1/2 MEK12->ERK CellularResponse Cellular Response (Apoptosis, Survival, Inflammation) ERK->CellularResponse MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK JNK->CellularResponse p38 p38 MKK36->p38 p38->CellularResponse

Caption: this compound can modulate oxidative stress, which activates MAPK signaling cascades.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[20] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[21] Upon exposure to oxidative stress or electrophiles, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[20][21] This activates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and glutathione-S-transferase (GST).[21] While direct activation of Nrf2 by this compound is not extensively detailed, its ability to modulate the cellular redox state suggests it can influence this critical protective pathway. For instance, epigallocatechin gallate (EGCG), a related gallate ester, has been shown to reduce rRNA transcription in a KDM2A-dependent manner that also involves the elevation of ROS levels.[22]

cluster_nrf2 Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Keap1_mod Keap1 (Modified) Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1_Nrf2 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Transcription of Antioxidant Genes (e.g., HO-1, GST) ARE->Genes cluster_workflow DPPH Assay Experimental Workflow Prep_PG 1. Prepare this compound (PG) Dilutions Mix 3. Mix PG + DPPH Prep_PG->Mix Prep_DPPH 2. Prepare DPPH Working Solution Prep_DPPH->Mix Incubate 4. Incubate in Dark (e.g., 30 min) Mix->Incubate Measure 5. Measure Absorbance (~517 nm) Incubate->Measure Calculate 6. Calculate % Inhibition and IC₅₀ Value Measure->Calculate

References

An In-depth Technical Guide to the Physicochemical Properties of Propyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of propyl gallate (propyl 3,4,5-trihydroxybenzoate), a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries.[1][2][3] Understanding these properties is crucial for its effective application in research and product development, particularly in areas concerning drug stability, formulation, and antioxidant activity.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized in the table below. These values are essential for predicting its behavior in various systems.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅[4][5]
Molecular Weight 212.20 g/mol [4][6][7]
Appearance White to creamy-white crystalline powder[5][6][8]
Melting Point 146-150 °C[4][5][6][7]
Boiling Point Decomposes[6][7]
Density ~1.21 - 1.36 g/cm³[4][6]
pKa 7.94 - 8.11[4][9]
logP (Octanol-Water) 1.80[6][10]
Water Solubility 0.35 - 3.5 mg/mL at 25 °C[5][6][9]
Solubility in Ethanol Freely soluble (~103 g/100 g at 25 °C)[6][9][11]
Solubility in Ether Freely soluble (~83 g/100 g at 25 °C)[6][9]
Solubility in DMSO ~15 mg/mL[12]
Solubility in DMF ~20 mg/mL[12]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail the methodologies for measuring key parameters of this compound.

Determination of Solubility

The solubility of a compound can be determined using the gravimetric method.[13] This involves preparing a saturated solution and then quantifying the amount of dissolved solute.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[14]

  • Quantification: A known volume of the clear, saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.[14]

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be reliably determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.[16][17]

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[17] The ionic strength of the solution is kept constant using an electrolyte like KCl.[17]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[17]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the this compound solution in small, precise increments.[17][18]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[17]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.[16][19]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or Pow) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[20][21]

Methodology:

  • Phase Preparation: 1-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in either the water or octanol (B41247) phase.

  • Partitioning: A specific volume of the this compound solution is mixed with a specific volume of the other phase in a separatory funnel or vial.[20]

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[21]

  • Concentration Measurement: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[21]

  • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.[22] The logP is the base-10 logarithm of this value.

Visualizations: Mechanisms and Workflows

Antioxidant Mechanism of this compound

This compound functions as a potent antioxidant primarily through a hydrogen transfer mechanism.[23][24] Its three hydroxyl groups on the gallic acid moiety can readily donate hydrogen atoms to neutralize free radicals, thus terminating oxidative chain reactions.[1][3] Additionally, it can chelate metal ions like iron and copper, which are known to catalyze oxidative processes.[1][8]

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Stabilization Free_Radical Free Radical (R•) Lipid Unsaturated Lipid Free_Radical->Lipid attacks Stable_Molecule Stable Molecule (RH) Oxidized_Lipid Oxidized Lipid (Lipid Peroxidation) Lipid->Oxidized_Lipid leads to Metal_Ion Metal Ion (Fe²⁺, Cu⁺) Chelated_Complex Chelated Metal Complex Propyl_Gallate This compound (PG-OH) PG_Radical This compound Radical (PG-O•) Propyl_Gallate->PG_Radical donates H• PG_Radical->Free_Radical neutralizes

Caption: Antioxidant mechanism of this compound via hydrogen donation and metal chelation.

Experimental Workflow: Shake-Flask Method for logP Determination

The workflow for determining the octanol-water partition coefficient (logP) is a sequential process that ensures accurate measurement of the compound's distribution between two immiscible phases.

Shake_Flask_Workflow cluster_setup Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Prepare Saturated Phases (Water and Octanol) B 2. Prepare this compound Stock Solution (in one phase) A->B C 3. Mix Stock Solution and Counter-Phase in Vial B->C D 4. Shake to Equilibrate C->D E 5. Centrifuge to Separate Phases D->E F 6. Sample Aqueous and Octanol Layers E->F G 7. Measure Concentration (e.g., by HPLC) F->G H 8. Calculate Pow and logP G->H

Caption: Workflow for determining logP using the shake-flask method.

References

An In-depth Technical Guide to the Synthesis of Propyl Gallate from Gallic Acid and Propanol

Author: BenchChem Technical Support Team. Date: December 2025

Propyl gallate, the n-propyl ester of 3,4,5-trihydroxybenzoic acid, is a significant synthetic antioxidant extensively utilized in the food, pharmaceutical, and cosmetic industries.[1][2][3] Its primary function is to prevent the oxidation of oils and fats, thereby extending the shelf life of various products.[2][4] This guide provides a comprehensive overview of the chemical synthesis of this compound from gallic acid and propanol (B110389), focusing on the underlying reaction mechanism, various catalytic approaches, detailed experimental protocols, and purification techniques.

Core Reaction: Fischer-Speier Esterification

The synthesis of this compound from gallic acid and propanol is a classic example of Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid (gallic acid) with an alcohol (n-propanol) to form an ester (this compound) and water.[5][6] The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed.[5]

The mechanism of this acid-catalyzed esterification proceeds through several key steps, as illustrated in the diagram below. The process begins with the protonation of the carbonyl oxygen of gallic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the oxygen atom of propanol. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation GallicAcid Gallic Acid ProtonatedGallicAcid Protonated Gallic Acid GallicAcid->ProtonatedGallicAcid Catalyst (e.g., H₂SO₄) H_plus H+ Intermediate1 Tetrahedral Intermediate ProtonatedGallicAcid->Intermediate1 Propanol n-Propanol Propanol->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Water H₂O Intermediate2->Water Leaving Group ProtonatedEster Protonated this compound Intermediate2->ProtonatedEster PropylGallate This compound ProtonatedEster->PropylGallate H_plus_regen H+ ProtonatedEster->H_plus_regen Catalyst Regeneration

Diagram 1: Fischer-Speier Esterification Mechanism.

Catalytic Systems for this compound Synthesis

A variety of catalysts can be employed to facilitate the esterification of gallic acid. These can be broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst significantly impacts the reaction conditions, yield, and environmental footprint of the synthesis.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can lead to equipment corrosion and purification challenges.[2][7]

Heterogeneous Catalysts: These are solid-phase catalysts that are easily separable from the reaction mixture, offering advantages in terms of reusability and reduced environmental impact.[1] Examples include ion-exchange resins, zeolites, and certain solid acid catalysts like potassium hydrogen sulfate (B86663) (KHSO₄).[1][3]

The following table summarizes various catalytic systems and their corresponding reaction parameters for the synthesis of this compound.

Catalyst SystemReactant Ratio (Propanol:Gallic Acid)Temperature (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
p-Toluenesulfonic acid (p-TsOH)3.5-4.5 : 1 (mass ratio)110-1304-7up to 98[7]
N-methyl-2-pyrrolidonium hydrosulfate ([Hnmp]HSO₄)5:1 (molar ratio)95-105589.8[8]
Sulfuric Acid (H₂SO₄) & Sulfamic Acid (H₂NSO₃H)Not Specified80-901576.0[3]
Heterogeneous Catalysts
Potassium Hydrogen Sulfate (KHSO₄)12:1 (molar ratio)1001280.2[1][3]
Brominated Modified Sulfonic Acid Resin2:1 (mass ratio of propanol to gallic acid)100598[9]
MordeniteNot SpecifiedNot SpecifiedNot Specifiedup to 98[3]
Enzymatic Catalysis
Immobilized Staphylococcus xylosus lipase160:1 (molar ratio)52690[10]

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Potassium Hydrogen Sulfate (KHSO₄) as a Heterogeneous Catalyst [1]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, charge 5.00 g of gallic acid monohydrate (26.58 mmol), 24.0 mL of n-propanol (399.33 mmol), and 1.45 g of potassium hydrogen sulfate (10.65 mmol).

  • Reaction: Immerse the flask in an oil bath and heat the mixture to 100 °C with continuous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Maintain the reaction at 100 °C for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and proceed with purification steps.

Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Homogeneous Catalyst [7]

  • Reactant Charging: To a three-necked flask fitted with a reflux device, add 30 g of gallic acid, 105 g of n-propanol, and 4 g of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to 120 °C (± 5 °C) and maintain it under reflux for 4 to 7 hours.

  • Solvent Recovery: After the reaction, distill the excess n-propanol under vacuum until the contents of the flask become viscous.

  • Crude Product Isolation: Add 100 mL of water to the residue and heat to dissolve it completely. Cool the solution to below 20 °C to precipitate the crude this compound.

  • Filtration: Isolate the crude product by centrifugation or filtration.

Protocol 3: Synthesis using a Brominated Modified Sulfonic Acid Resin [9]

  • Reactant Charging: In a reactor, combine 100 g of gallic acid, 200 g of n-propanol, and 20 g of the brominated modified sulfonic acid resin.

  • Reaction: With electric stirring, heat the mixture to 100 °C and allow it to react for 5 hours.

  • Catalyst Recovery: Filter the reaction mixture to separate the filtrate and recover the solid resin catalyst.

  • Crude Product Isolation: Distill the excess alcohol from the filtrate to obtain the crude this compound.

Purification and Characterization

Purification of the crude this compound is crucial to meet the stringent requirements for its use in food and pharmaceuticals.

Purification Techniques:

  • Recrystallization: This is a common method for purifying the crude product. The crude this compound is dissolved in hot deionized water, and then the solution is cooled to allow the purified product to crystallize.[7][9] Activated carbon can be added during this process for decolorization.[7]

  • Liquid-Liquid Extraction: This technique can be used to remove impurities based on their differential solubility in two immiscible liquid phases.[5]

  • Drying: The final purified product is dried under vacuum to remove any residual solvent.[9][11]

Characterization:

The identity and purity of the synthesized this compound are confirmed using various analytical techniques:

  • Melting Point Determination [5]

  • Spectroscopic Methods:

    • Fourier-Transform Infrared Spectroscopy (FT-IR)[1]

    • Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)[1]

  • Chromatography:

    • Thin-Layer Chromatography (TLC)[3][5]

  • Mass Spectrometry (MS) [1]

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Reactants Gallic Acid + n-Propanol + Catalyst Reaction Esterification Reaction (Heating and Stirring) Reactants->Reaction Workup Post-Reaction Work-up Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Drying Drying Purification->Drying FinalProduct Pure this compound Drying->FinalProduct Characterization Characterization (FT-IR, NMR, etc.) FinalProduct->Characterization

Diagram 2: General Experimental Workflow.

Conclusion

The synthesis of this compound from gallic acid and propanol via Fischer-Speier esterification is a well-established and versatile process. The selection of an appropriate catalyst, whether homogeneous or heterogeneous, is critical in optimizing the reaction yield, purity, and overall efficiency. While traditional acid catalysts offer high yields, modern heterogeneous and enzymatic catalysts provide greener and more sustainable alternatives. The detailed protocols and purification methods outlined in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to produce high-purity this compound.

References

Beyond the Preserve: A Technical Guide to the Multifaceted Biological Activities of Propyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic phenolic compound widely recognized for its antioxidant properties and its use as a food and cosmetic preservative. However, a growing body of scientific evidence reveals that the biological activities of this compound extend far beyond its ability to scavenge free radicals. This technical guide provides an in-depth exploration of these multifaceted activities, including its potent anti-inflammatory, anticancer, antimicrobial, neuroprotective, and hepatoprotective effects. We delve into the molecular mechanisms and signaling pathways modulated by this compound, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound in a range of pathological conditions.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Molecular Mechanisms

This compound exerts its anti-inflammatory activity primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways[1][2]. In inflammatory conditions, lipopolysaccharide (LPS) stimulation of macrophages, such as RAW264.7 cells, leads to the production of pro-inflammatory mediators. This compound has been shown to suppress the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in these cells[1][2]. Furthermore, it diminishes the levels of reactive oxygen species (ROS) that are elevated during the inflammatory response[1]. The inhibitory action on the NF-κB pathway involves the suppression of IκB-α degradation, which is a critical step for the nuclear translocation and activation of NF-κB[1][3]. This compound also inhibits the phosphorylation of JNK1/2, a key kinase in the mitogen-activated protein kinase (MAPK) pathway that is also involved in regulating inflammatory responses[1][2].

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates JNK JNK1/2 TLR4->JNK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflam_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Inflam_genes activates transcription Inflam_response Inflammatory Response Inflam_genes->Inflam_response PG This compound PG->IKK inhibits PG->JNK inhibits phosphorylation p_JNK p-JNK1/2 JNK->p_JNK cJun c-Jun p_JNK->cJun phosphorylates cJun->Inflam_genes activates transcription

This compound's Anti-inflammatory Signaling Pathway
Quantitative Data

Cell LineTreatmentParameterResultReference
RAW264.7LPS + this compoundNO ProductionInhibition[1][2]
RAW264.7LPS + this compoundiNOS ExpressionSuppression[1][2]
RAW264.7LPS + this compoundCOX-2 ExpressionSuppression[1][2]
RAW264.7LPS + this compoundROS LevelDiminished[1]
THP-1TPA + this compound (5, 10, 20 µM)p-p65 (Ser536) ExpressionSignificant Inhibition[3]
THP-1TPA + this compound (5, 10, 20 µM)p-IκB ExpressionSignificant Inhibition[3]
Experimental Protocols

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Assay: The production of NO is measured in the culture medium using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis: Cells are lysed in RIPA buffer, and protein concentrations are determined using the Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) and incubated with primary antibodies against iNOS, COX-2, IκB-α, p-JNK, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

This compound has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Molecular Mechanisms

The anticancer activity of this compound is largely attributed to its ability to induce apoptosis through both intrinsic and extrinsic pathways. In several cancer cell lines, including HeLa, Calu-6, and A549, this compound treatment leads to a dose-dependent inhibition of cell growth.[4][5][6] This is accompanied by an increase in the sub-G1 cell population, indicative of apoptosis.[4][5] Mechanistically, this compound induces the loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[4][6] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and Bad.[4][7] The disruption of the mitochondrial membrane leads to the activation of downstream effector caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4][6][7] this compound also activates caspase-8, suggesting an involvement of the extrinsic apoptotic pathway.[4][6] Furthermore, this compound can induce a G1 phase arrest of the cell cycle, contributing to its anti-proliferative effects.[4][5][6]

Signaling Pathway Diagram

G PG This compound ROS ROS Generation PG->ROS Bcl2 Bcl-2 PG->Bcl2 inhibits Bax Bax/Bad PG->Bax activates Casp8 Caspase-8 PG->Casp8 activates G1_arrest G1 Cell Cycle Arrest PG->G1_arrest Mito Mitochondrion ROS->Mito MMP Loss of MMP Mito->MMP Bax->Mito promotes permeabilization Casp9 Caspase-9 MMP->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

This compound's Pro-apoptotic Signaling Pathway
Quantitative Data

Cell LineConcentrationEffectMeasurementReference
Calu-6800 µM50% growth inhibition (IC50)MTT Assay (24h)[4][8]
A549800 µM50% growth inhibition (IC50)MTT Assay (24h)[4][8]
HeLa~800 µM50% growth inhibition (IC50)Cell Growth Assay (24h)[6]
Calu-6800 µM~30%MMP Loss (24h)[8]
A549800 µM~45%MMP Loss (24h)[8]
Experimental Protocols

Cell Viability Assay (MTT Assay): Cancer cells (e.g., Calu-6, A549, HeLa) are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours. After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry: Treated and untreated cells are harvested, washed with PBS, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).

Measurement of Mitochondrial Membrane Potential (MMP): Changes in MMP are assessed using the fluorescent dye Rhodamine 123. Cells are treated with this compound, harvested, and incubated with Rhodamine 123 (5 µM) for 30 minutes at 37°C. The fluorescence intensity is then measured by flow cytometry. A decrease in fluorescence indicates a loss of MMP.

Caspase Activity Assay: The activities of caspase-3, -8, and -9 are measured using colorimetric assay kits. Cell lysates are incubated with specific caspase substrates (e.g., DEVD-pNA for caspase-3) in a 96-well plate. The release of p-nitroaniline (pNA) is measured at 405 nm.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria.

Molecular Mechanisms

The antimicrobial mechanism of this compound is not fully elucidated but is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Its lipophilic nature, due to the propyl chain, allows it to interact with the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of cellular components. Additionally, this compound has been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[9] Recently, it was discovered that this compound can restore the efficacy of antibiotics like tigecycline (B611373) against resistant bacteria by inhibiting enzymes responsible for antibiotic resistance, such as Tet(X4).[10][11]

Experimental Workflow

G Bacteria Bacterial Culture MIC_MBC MIC/MBC Determination (Broth Macrodilution) Bacteria->MIC_MBC Disc_diffusion Disc Diffusion Assay Bacteria->Disc_diffusion PG_prep Prepare this compound Solutions PG_prep->MIC_MBC PG_prep->Disc_diffusion Results Measure Inhibition Zones (mm) Determine MIC/MBC (µg/mL) MIC_MBC->Results Disc_diffusion->Results

Workflow for Antimicrobial Activity Testing
Quantitative Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Inhibition Zone (mm)Reference
Escherichia coli--36 (1.5 mg disc)[12]
Staphylococcus xylosus--31 (1.5 mg disc)[12]
Staphylococcus aureus--28 (1.5 mg disc)[12]
Carnobacterium divergens250--[13]
Leuconostoc carnosum125--[13]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC is determined by the broth macrodilution method. Serial twofold dilutions of this compound are prepared in a suitable broth medium in test tubes. Each tube is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The tubes are incubated at 37°C for 24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. To determine the MBC, an aliquot from each tube showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.

Disc Diffusion Assay: A standardized inoculum of the test bacterium is uniformly streaked onto the surface of an agar plate. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the agar surface. The plates are incubated at 37°C for 24 hours. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Neuroprotective and Hepatoprotective Effects

This compound has also been investigated for its protective effects on neuronal and hepatic cells.

Neuroprotective Effects

In a rat model of moderate forebrain ischemia, intraperitoneal administration of this compound (100 mg/kg) demonstrated neuroprotective effects.[14] The number of normal neurons was significantly higher in the this compound-treated group compared to the vehicle-treated group.[14] This protective effect is associated with significantly higher expression levels of hypoxia-inducible factor 1α (HIF-1α), erythropoietin (EPO), and vascular endothelial growth factor (VEGF).[14]

Hepatoprotective Effects

This compound has shown hepatoprotective properties both in vitro and in vivo.[15] In isolated rat hepatocytes, it prolonged cell survival against oxyradical-induced damage.[15] In an in vivo rat model of partial hepatic ischemia and reperfusion, infusion of this compound (20 µmol/kg body weight) salvaged the organ by approximately 80%.[15] This protection is attributed to its ability to shield hepatocytes and hepatic vascular endothelial cells from oxidative stress and to reduce lipid peroxidation.[15]

Experimental Protocols

In Vivo Forebrain Ischemia Model: Male Sprague-Dawley rats are subjected to bilateral carotid occlusion combined with hypotension to induce forebrain ischemia. This compound (100 mg/kg) or vehicle is administered intraperitoneally at specific time points before the ischemic event. Seven days after reperfusion, the animals are sacrificed, and brain sections are histologically assessed using hematoxylin (B73222) and eosin (B541160) staining to count the number of normal neurons in the hippocampus.

In Vivo Hepatic Ischemia-Reperfusion Model: Rats undergo partial hepatic ischemia for a defined period, followed by reperfusion. This compound (20 µmol/kg body weight) is infused just before reperfusion. The extent of liver salvage is assessed after 24 hours.

Conclusion

The biological activities of this compound extend significantly beyond its traditional role as an antioxidant. Its demonstrated anti-inflammatory, anticancer, antimicrobial, neuroprotective, and hepatoprotective effects, underpinned by its ability to modulate specific signaling pathways, highlight its potential as a versatile therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications of this compound. The continued exploration of this compound's diverse biological functions is warranted to unlock its full therapeutic potential in various disease contexts.

References

Propyl gallate solubility in ethanol, DMSO, and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl gallate, a widely used antioxidant, in three common laboratory solvents: ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and various aqueous buffers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubilityTemperature (°C)Notes
Ethanol 50 mg/mL[1][2]Room TemperatureFreely soluble.[3] Another source reports a much higher solubility of 103 g/100g at 25°C, which may refer to 100g of solvent.
DMSO 15 mg/mL[4]Not Specified
55.00 mg/mL[5]Not SpecifiedSonication is recommended.[5]
250 mg/mLNot SpecifiedRequires sonication.

Table 2: Solubility of this compound in Aqueous Systems

Solvent SystempHSolubilityTemperature (°C)Notes
Water 5.7 (0.2% aq. soln)[6]3.5 mg/mL[2]25Slightly soluble.[3]
Phosphate Buffer Saline (PBS) with DMF (1:2 ratio) 7.2~0.33 mg/mL[4]Not SpecifiedSparingly soluble in aqueous buffers.[4]
Aqueous Solution 6.3 (0.05% aq. soln)[6]Not SpecifiedNot Specified
Aqueous Solution 5.9 (0.1% aq. soln)[6]Not SpecifiedNot Specified

Factors Influencing Solubility

Temperature

The solubility of this compound in most solvents, including ethanol, is dependent on temperature. As demonstrated in studies, the solubility of this compound in ethanol increases with a rise in temperature over the range of 293.15 K to 333.15 K.[7] This endothermic dissolution process is a critical consideration for preparing saturated solutions or for crystallization processes.

pH and pKa

The solubility of this compound in aqueous solutions is significantly influenced by pH due to its phenolic hydroxyl groups. The experimental pKa of this compound is approximately 8.11.[2][6][8] This indicates that in solutions with a pH below its pKa, this compound will be predominantly in its neutral, less soluble form. As the pH of the aqueous solution approaches and exceeds the pKa, the phenolic hydroxyl groups will deprotonate, forming the more soluble gallate anion. Therefore, the solubility of this compound is expected to increase significantly in alkaline aqueous buffers.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound like this compound. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials
  • This compound (solid)

  • Solvent of interest (e.g., ethanol, DMSO, specific aqueous buffer)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature.

  • Separation of Dissolved and Undissolved Solute:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the supernatant through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dry this compound residue on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish/vial minus its initial tare weight.

    • Solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the filtrate that was evaporated. The results are typically expressed in units such as mg/mL or g/100mL.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow undissolved solid to settle prep2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 ana1 Transfer known volume of filtrate to pre-weighed container sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry and weigh residue ana2->ana3 calc1 Calculate mass of dissolved this compound ana3->calc1 calc2 Determine solubility (mass/volume) calc1->calc2

References

The Core Mechanisms of Propyl Gallate in Free Radical Scavenging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic phenolic antioxidant renowned for its efficacy in preventing oxidative degradation. Widely utilized in the food, cosmetic, and pharmaceutical industries, its primary function lies in its ability to neutralize free radicals, thereby terminating the chain reactions that lead to product spoilage and cellular damage.[1][2] This technical guide provides a comprehensive overview of the core mechanisms governing the free radical scavenging activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

The antioxidant prowess of this compound is primarily attributed to its chemical structure, specifically the three hydroxyl (-OH) groups attached to its aromatic ring.[1] These groups are adept at donating hydrogen atoms to stabilize highly reactive free radicals.[1][2] This action is complemented by a secondary mechanism involving the chelation of metal ions that can catalyze oxidative reactions.[1][2]

Primary Free Radical Scavenging Mechanisms

This compound primarily neutralizes free radicals through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

The predominant mechanism for this compound's antioxidant action is Hydrogen Atom Transfer (HAT).[3] In this process, a hydrogen atom from one of the phenolic hydroxyl groups is donated to a free radical (R•), effectively neutralizing it. This process is highly favorable due to the relatively weak O-H bond in the phenolic groups.[4]

The reaction can be summarized as follows:

PG-OH + R• → PG-O• + RH

Upon donating a hydrogen atom, this compound is transformed into a phenoxyl radical (PG-O•). This resulting radical is significantly less reactive than the initial free radical due to resonance stabilization, where the unpaired electron is delocalized across the aromatic ring.[1][5] This stability prevents the propagation of the radical chain reaction.[1]

HAT_Mechanism cluster_reactants Reactants cluster_products Products PropylGallate This compound (PG-OH) PhenoxylRadical This compound Phenoxyl Radical (PG-O•) PropylGallate->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• acceptance

Single Electron Transfer (SET)

While HAT is the primary mechanism, this compound can also scavenge free radicals via Single Electron Transfer (SET). In this pathway, an electron is transferred from the this compound molecule to the free radical, forming a this compound radical cation and an anion of the free radical.

The reaction is as follows:

PG-OH + R• → PG-OH•+ + R-

The SET mechanism is considered to be a minor pathway for this compound compared to HAT.[3]

Secondary Antioxidant Mechanism: Metal Ion Chelation

This compound also exhibits antioxidant activity by chelating metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1][2] These transition metals can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals through Fenton-like reactions.[1] By binding to these metal ions, this compound sequesters them, rendering them inactive and thus preventing the initiation of oxidative chain reactions.[1][6] This metal-chelating ability is attributed to the vicinal hydroxyl groups on the gallate moiety.[6]

Metal_Chelation PropylGallate {this compound | (PG)} ChelatedComplex {PG-Metal Complex | (Inactive)} PropylGallate->ChelatedComplex Chelation MetalIon {Metal Ion | (e.g., Fe²⁺, Cu²⁺)} MetalIon->ChelatedComplex

Quantitative Antioxidant Activity

The free radical scavenging efficacy of this compound has been quantified using various assays. The following tables summarize key quantitative data from the literature.

Table 1: Radical Scavenging Activity (IC₅₀ Values)

Radical SpeciesAssay MethodIC₅₀ Value (µmol/L)Reference
DPPH• (2,2-diphenyl-1-picrylhydrazyl)Spectrophotometry4.2[7]
ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Spectrophotometry4.2[7]

Table 2: Reaction Rate Constants with Peroxyl Radicals

Peroxyl RadicalMediumRate Constant (M⁻¹s⁻¹)Reference
•OOHAqueous4.56 x 10⁸[3]
•OOCH₃Aqueous1.59 x 10⁶[3]
•OOCHCH₂Aqueous4.05 x 10⁸[3]
•OOHLipid2.94 x 10⁴[3]
•OOCH₃Lipid7.73 x 10³[3]
•OOCHCH₂Lipid9.94 x 10⁵[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP ValueReference
This compound (PG)0.506[7]
tert-Butylhydroquinone (TBHQ)0.412[7]
Butylated hydroxyanisole (BHA)0.409[7]
Butylated hydroxytoluene (BHT)0.067[7]

Experimental Protocols for Key Assays

The following are detailed methodologies for common assays used to evaluate the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.[4]

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Prepare various concentrations of this compound in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the this compound solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A control sample containing only DPPH and methanol is also measured.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare DPPH Solution (in Methanol) Mix Mix DPPH and This compound Solutions DPPH_Sol->Mix PG_Sol Prepare this compound Solutions (various concentrations) PG_Sol->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Measure_Abs->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Principle: The pre-formed blue-green ABTS•⁺ is reduced by an antioxidant, leading to a decrease in absorbance at 734 nm.

Procedure:

  • Generate the ABTS•⁺ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound.

  • Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control sample containing the solvent instead of the antioxidant is also measured.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

  • The IC₅₀ value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the this compound solution to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue solution at 593 nm.

  • A standard curve is typically generated using a known antioxidant like Trolox or FeSO₄·7H₂O.

  • The antioxidant capacity of this compound is expressed as equivalents of the standard.

Hydroxyl Radical Scavenging Assay (Fenton Reaction-based)

This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals. These radicals can degrade a detector molecule (e.g., deoxyribose), and the antioxidant's ability to inhibit this degradation is measured.[8]

Procedure:

  • Prepare a reaction mixture containing FeCl₃, EDTA, H₂O₂, and 2-deoxy-D-ribose in a phosphate (B84403) buffer (pH 7.4).

  • Add various concentrations of this compound to the reaction mixture.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop a pink color.

  • Cool the samples and measure the absorbance at 532 nm.

  • The scavenging activity is calculated based on the reduction in color formation compared to a control without the antioxidant.

Superoxide (B77818) Radical Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)

This assay assesses the scavenging of superoxide radicals (O₂•⁻) generated by the xanthine/xanthine oxidase enzymatic system.

Principle: The xanthine/xanthine oxidase system produces superoxide radicals, which can reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. An antioxidant will compete for the superoxide radicals and inhibit the formation of formazan.[9]

Procedure:

  • Prepare a reaction mixture in a phosphate buffer (pH 7.5) containing xanthine and NBT.

  • Add various concentrations of this compound to the mixture.

  • Initiate the reaction by adding xanthine oxidase (XO).

  • Incubate at room temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the formazan product at 560 nm.

  • The percentage of superoxide radical scavenging is determined by comparing the absorbance with and without the antioxidant.

Modulation of Signaling Pathways

Beyond direct radical scavenging, this compound can influence cellular signaling pathways involved in inflammation and oxidative stress. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[10] In response to stimuli like pro-inflammatory cytokines or reactive oxygen species, the inhibitor of κB (IκB) is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation.[10] This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate gene expression, including that of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[10]

This compound has been shown to inhibit the NF-κB signaling pathway.[10] It can suppress the phosphorylation of both IKK and IκB, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[10] This leads to a downregulation of NF-κB target genes, contributing to the anti-inflammatory effects of this compound.[11]

NFkB_Pathway cluster_stimulus Stimulus (e.g., TPA, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB_p65_p50 IκB p65 p50 IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65 p50 IkB_p65_p50->p65_p50 IkB_p P-IκB (Degraded) IkB_p65_p50->IkB_p Degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation DNA DNA (κB site) p65_p50_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2) DNA->Gene_Expression Activates PropylGallate This compound PropylGallate->Inhibition Inhibition->IKK

Structure-Activity Relationship of Gallate Esters

The antioxidant activity of gallate esters is influenced by the length of the alkyl chain. While the three phenolic hydroxyl groups are essential for the radical scavenging activity, the alkyl ester group modulates the compound's hydrophobicity.[12]

  • Shorter Alkyl Chains (e.g., methyl, propyl): Generally exhibit high antioxidant activity in both aqueous and lipid phases.[13]

  • Longer Alkyl Chains (e.g., octyl, dodecyl): Increased lipophilicity can enhance their partitioning into lipid membranes, potentially increasing their efficacy in preventing lipid peroxidation. However, very long chains may lead to a "cut-off effect" where the antioxidant activity decreases due to steric hindrance or reduced mobility within the lipid phase.[13]

The fundamental radical scavenging capacity, however, resides in the gallic acid moiety.

SAR_Gallates GallicAcidMoiety Gallic Acid Moiety (3 -OH groups) AntioxidantActivity Overall Antioxidant Activity GallicAcidMoiety->AntioxidantActivity Determines Radical Scavenging Potential AlkylChain Alkyl Ester Chain (Hydrophobicity) AlkylChain->AntioxidantActivity Modulates Partitioning and Efficacy in Different Media

Conclusion

This compound's efficacy as an antioxidant is rooted in its multifaceted mechanisms of action. Its primary role as a potent free radical scavenger, predominantly through hydrogen atom transfer, is well-established and supported by quantitative data. The formation of a resonance-stabilized phenoxyl radical is key to its ability to terminate oxidative chain reactions. Furthermore, its capacity to chelate metal ions provides an additional layer of protection against oxidative damage. The modulation of cellular signaling pathways, such as the inhibition of the pro-inflammatory NF-κB pathway, highlights its potential for broader biological applications beyond its role as a preservative. A thorough understanding of these core mechanisms is crucial for researchers, scientists, and drug development professionals in harnessing the full potential of this compound in various scientific and industrial applications.

References

Propyl Gallate: A Technical Guide to its Antimicrobial and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic antioxidant widely utilized as a preservative in the food, cosmetic, and pharmaceutical industries. Beyond its well-established antioxidant capabilities, this compound exhibits significant antimicrobial and antibacterial properties against a broad spectrum of microorganisms. This technical guide provides an in-depth analysis of the antimicrobial and antibacterial activities of this compound, focusing on its mechanisms of action, spectrum of activity, and synergistic potential. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing its antimicrobial efficacy are provided. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (propyl 3,4,5-trihydroxybenzoate) is a compound synthesized from gallic acid and propanol.[1] Its primary industrial application has been as an antioxidant to prevent the oxidation of oils and fats.[1] However, a growing body of scientific evidence has highlighted its potential as an antimicrobial agent. The biological activities of this compound are diverse and include enzyme inhibition, and antimicrobial effects.[1][2] This guide delves into the specifics of its antimicrobial and antibacterial properties, providing a technical overview for scientific application.

Antimicrobial Spectrum of Activity

This compound has demonstrated inhibitory effects against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Activity

Studies have shown that this compound exhibits good inhibitory effects against both Gram-positive and Gram-negative bacteria.[3] Its efficacy has been reported against species such as Escherichia coli, Staphylococcus xylosus, and Staphylococcus aureus.[3] The antimicrobial effect of alkyl gallates, including this compound, is often more pronounced with a greater length of the alkyl chain.[4]

Antifungal Activity

This compound has also been shown to possess antifungal properties. Notably, it can enhance the in vitro activity of antifungal imidazole (B134444) drugs against Candida albicans.[5] It also exhibits synergistic effects when combined with amphotericin B against various ocular pathogenic filamentous fungi.[6]

Antiviral Activity

While less extensively studied, some polyphenols related to gallic acid have shown antiviral properties. For instance, epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea, has demonstrated broad inhibitory activity against various viruses.[7] Further research is needed to fully elucidate the specific antiviral capabilities of this compound itself.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple mechanisms, often targeting fundamental cellular processes.

Cell Membrane Damage

A primary mechanism of action for this compound and other alkyl gallates is the disruption and damage of the microbial cell membrane.[8][9][10] This increased permeability of the cell wall can lead to leakage of intracellular components and ultimately, cell death. This membrane-damaging effect can also sensitize bacteria to other antimicrobial agents.[4]

Enzyme Inhibition

This compound is known to inhibit various microbial enzymes.[1] For example, it can efficiently inhibit the activity of the Tet(X4) enzyme, which confers resistance to tigecycline (B611373) in Escherichia coli.[11] In fungi, it is suggested that this compound may affect the P-450 cytochrome, a key enzyme in sterol biosynthesis and a target for azole antifungal drugs.[5][12]

Inhibition of Quorum Sensing and Biofilm Formation

This compound has been shown to inhibit biofilm formation by various bacterial species.[4][8] This is achieved by suppressing the production of extracellular polymeric substances (EPS) and interfering with quorum sensing (QS) signaling, a cell-to-cell communication system that regulates virulence and biofilm formation.[4][8] this compound has been observed to inhibit the production of QS signaling molecules and the expression of QS-related genes.[4]

Induction of Oxidative Stress

When combined with UV-A light, this compound can induce the formation of intracellular reactive oxygen species (ROS), leading to oxidative damage in bacteria such as E. coli O157:H7.[9][10] This treatment can also inhibit the activity of superoxide (B77818) dismutase (SOD), further disrupting the redox balance within the bacterial cell.[9][10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data from various studies.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli-36 (DD)-[3]
Staphylococcus xylosus-31 (DD)-[3]
Staphylococcus aureus-28 (DD)-[3]
Carnobacterium divergensATCC 35677503.0 ± 86.2-[13][14][15]
Leuconostoc carnosumATCC 49367233.5 ± 38.7-[13][14][15]
Escherichia coli (tet(X4)-positive)---[11]
Note: DD indicates data from Disc Diffusion assays, where the value represents the diameter of the inhibition zone in mm for a 1.5 mg disc.
Fungal SpeciesDrug CombinationEffectReference
Candida albicans+ ImidazolesMIC values 10-150 times lower[5]
Candida albicans (azole-resistant)+ Itraconazole/FluconazoleMarked reduction of inhibitory azole concentration[12]
Ocular Pathogenic Filamentous Fungi+ Amphotericin BRemarkably increased activity[6]
Fusarium solanae, F. poae, F. oxysporum, Aspergillus fumigatus, A. flavus+ TerbinafineRemarkably increased activity[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial properties of this compound.

Broth Macrodilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and serially diluted in broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.[16]

  • Incubation: The tubes are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[16]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible turbidity after incubation.[16]

  • MBC Determination: To determine the MBC, an aliquot from each clear tube is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that shows no microbial growth on the agar after incubation.[16]

Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculation: A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterile paper discs impregnated with a known concentration of this compound (e.g., 1.5 mg/disc) are placed on the agar surface.[3]

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[3]

Checkerboard Method for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with another antimicrobial agent.

  • Preparation of Agents: Two antimicrobial agents (e.g., this compound and an antibiotic) are serially diluted along the x- and y-axes of a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. The FICI is the sum of the MIC of each drug in the combination divided by the MIC of the drug alone. A FICI of ≤ 0.5 is generally considered synergistic.[11][14]

Visualizations of Pathways and Workflows

Signaling Pathways

Propyl_Gallate_Anti_inflammatory_Pathway TPA TPA IKK IKK TPA->IKK activates PG This compound PG->IKK inhibits p65_translocation p65_translocation PG->p65_translocation inhibits NFkB_p65 NFkB_p65 IKK->NFkB_p65 phosphorylates p65_P p65_P NFkB_p65->p65_P p65_P->p65_translocation translocates to Gene_Expression Gene_Expression p65_translocation->Gene_Expression induces COX2 COX2 Gene_Expression->COX2 PGE2 PGE2 Gene_Expression->PGE2

Experimental Workflows

MIC_MBC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_pg Prepare Serial Dilutions of this compound in Broth start->prep_pg inoculate Inoculate Dilutions with Microorganism prep_inoculum->inoculate prep_pg->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Clear Tubes onto Agar Plates read_mic->subculture incubate_plates Incubate Plates subculture->incubate_plates read_mbc Read MBC (Lowest concentration with no growth on agar) incubate_plates->read_mbc end End read_mbc->end

Synergistic Potential and Drug Development Implications

This compound's ability to act synergistically with existing antimicrobial drugs presents a significant opportunity for drug development. By combining this compound with conventional antibiotics or antifungals, it may be possible to:

  • Enhance Efficacy: Achieve a greater antimicrobial effect than either agent alone.[5][6][12]

  • Reduce Dosage: Lower the required dose of the conventional drug, potentially reducing side effects and toxicity.[5]

  • Overcome Resistance: Restore the effectiveness of drugs against resistant strains, for instance, by inhibiting resistance mechanisms.[11][12]

The synergistic effect of this compound with tigecycline against tet(X4)-positive E. coli is a prime example of its potential to combat antimicrobial resistance.[11] Similarly, its ability to enhance the activity of azole antifungals against resistant Candida albicans highlights its value in antifungal therapy.[12]

Conclusion

This compound is a multifaceted compound with well-documented antimicrobial and antibacterial properties that complement its traditional role as an antioxidant. Its broad spectrum of activity, coupled with its multiple mechanisms of action including cell membrane disruption, enzyme inhibition, and interference with quorum sensing, makes it a promising candidate for further investigation and development as an antimicrobial agent. The synergistic potential of this compound with existing antibiotics and antifungals is particularly noteworthy, offering a potential strategy to address the growing challenge of antimicrobial resistance. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full therapeutic potential of this compound.

References

Propyl Gallate's Pro-Oxidant Potential: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl gallate (PG), a synthetic antioxidant widely employed in the food, cosmetic, and pharmaceutical industries, exhibits a paradoxical pro-oxidant effect under specific in vitro conditions. This technical guide provides an in-depth analysis of the mechanisms underlying this dual functionality, with a focus on its implications for cellular health and therapeutic development. Through a comprehensive review of published studies, this document outlines the experimental evidence for PG-induced oxidative stress, including the generation of reactive oxygen species (ROS), depletion of intracellular antioxidants, induction of lipid peroxidation, and subsequent activation of cell death pathways. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of findings and visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future research.

Introduction

This compound (propyl 3,4,5-trihydroxybenzoate) is an ester of gallic acid and propanol, recognized for its capacity to scavenge free radicals and inhibit oxidation.[1][2][3] However, a growing body of in vitro evidence reveals that at certain concentrations and in specific cellular environments, particularly in the presence of transition metals like copper, PG can act as a pro-oxidant, inducing cellular damage.[4][5] This phenomenon is of significant interest to researchers in toxicology, pharmacology, and drug development, as it highlights the complex nature of antioxidant compounds and their potential for context-dependent bioactivity. Understanding the pro-oxidant effects of this compound is crucial for accurately assessing its safety profile and exploring its potential therapeutic applications, such as in cancer therapy where inducing oxidative stress in tumor cells is a desirable outcome.[1][6]

Mechanisms of Pro-Oxidant Activity

The pro-oxidant activity of this compound in vitro is a multifactorial process involving the generation of reactive oxygen species (ROS), disruption of the cellular antioxidant defense system, and damage to cellular macromolecules.

Generation of Reactive Oxygen Species (ROS)

This compound can induce the production of ROS, including superoxide (B77818) anions (O₂•−) and other reactive species, within cultured cells.[7][8] Studies in human pulmonary fibroblasts (HPF) have demonstrated that PG at concentrations of 100-800 μM leads to an increase in total ROS and O₂•− levels at time points ranging from 30 minutes to 24 hours.[7] For instance, treatment with 800 μM PG resulted in an approximately 2.5-fold increase in total ROS levels in HPF cells.[8] This ROS generation is a key initiating event in the cascade of cellular damage.

Depletion of Glutathione (B108866) (GSH)

A critical aspect of this compound's pro-oxidant effect is its ability to deplete intracellular glutathione (GSH), a primary cellular antioxidant.[7][9] In HPF cells, PG concentrations of 800-1600 μM increased the number of GSH-depleted cells at 24 hours and reduced overall GSH levels at earlier time points (30-180 minutes).[7] Treatment with 1600 µM PG was shown to deplete intracellular GSH by as much as 60%.[9] This reduction in GSH compromises the cell's ability to neutralize ROS and other electrophilic compounds, thereby amplifying oxidative stress.

Induction of Lipid Peroxidation

In the presence of transition metal ions such as copper(II), this compound can induce lipid peroxidation, a process of oxidative degradation of lipids in cell membranes.[5] This was observed in human fibroblasts treated with PG at concentrations higher than 0.125 mM in combination with non-toxic levels of Cu(II), as measured by the thiobarbituric acid reactive substances (TBARS) assay.[5] The formation of TBARS, an indicator of lipid peroxidation, was preceded by a 60-minute lag phase, after which it increased rapidly.[5] This suggests the formation of reactive species, including ROS, Cu(I), and semiquinone radicals, which initiate and propagate lipid peroxidation.[5]

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced oxidative stress. PG has been shown to cause a loss of mitochondrial membrane potential (MMP; ΔΨm), a key indicator of mitochondrial dysfunction and an early event in apoptosis.[4][8] In human pulmonary fibroblasts, PG at concentrations of 400–1,600 μM significantly induced MMP loss after 24 hours.[4] At a concentration of 800 µM, approximately 30% of HPF cells exhibited a loss of MMP.[4] This disruption of mitochondrial function can lead to further ROS production and the release of pro-apoptotic factors.

Quantitative Data on Pro-Oxidant Effects

The following tables summarize the quantitative data from various in vitro studies on the pro-oxidant effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell Line IC50 Value
A549 (Lung Carcinoma)~1000 µM (48h), ~500 µM (72h)[10]
Calu-6 (Lung Carcinoma)800 µM (24h)[6]
Hep3B (Hepatocellular Carcinoma)135.25 µg/ml[11]
HepJ5 (Hepatocellular Carcinoma)43.42 µg/ml[11]
Mahlavu (Hepatocellular Carcinoma)64.74 µg/ml[11]
MCF-7 (Breast Cancer)>1000 µg/mL
PLHC-1 (Hepatoma Fish Cell Line)10 µM (EC50 at 72h)[12]
Table 2: this compound-Induced Apoptosis and Mitochondrial Membrane Potential (MMP) Loss
Cell Line This compound Concentration Observed Effect
Human Pulmonary Fibroblasts (HPF)800 µM~30% of cells with MMP loss at 24h[4]
Calu-6 (Lung Carcinoma)800 µM~30% of cells with MMP loss at 24h[13]
A549 (Lung Carcinoma)800 µM~45% of cells with MMP loss at 24h[13]
HepJ5 (Hepatocellular Carcinoma)50 µM~40% late apoptotic cells at 24h[1]
Table 3: this compound-Induced Changes in ROS and GSH Levels
Cell Line This compound Concentration Parameter Observed Effect
Human Pulmonary Fibroblasts (HPF)100-800 µMTotal ROS (DCF)Increased levels at 24h[8]
Human Pulmonary Fibroblasts (HPF)800 µMTotal ROS (DCF)~2.5-fold increase[8]
Human Pulmonary Fibroblasts (HPF)100-800 µMSuperoxide (O₂•−)Increased levels at 24h[7]
Human Pulmonary Fibroblasts (HPF)800 µMMitochondrial O₂•−~5-fold increase at 24h[8]
Human Pulmonary Fibroblasts (HPF)800-1600 µMGSH-depleted cellsIncreased number at 24h[7]
Human Pulmonary Fibroblasts (HPF)1600 µMIntracellular GSH~60% depletion[9]

Signaling Pathways Involved in Pro-Oxidant Effects

This compound-induced oxidative stress triggers several signaling pathways that mediate cellular responses, including inflammation, cell survival, and apoptosis.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In certain contexts, this compound has been shown to inhibit the NF-κB signaling pathway. For instance, in TPA-stimulated THP-1 monocytes, PG (10-20 µM) significantly inhibited the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of IκB and IKK.[14] This anti-inflammatory action appears to contrast with its pro-oxidant effects, highlighting the complexity of PG's biological activities. The interplay between PG-induced ROS and NF-κB signaling warrants further investigation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits p65_p50_nuc p65/p50 This compound->p65_p50_nuc Inhibits Translocation TPA TPA TPA->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB_complex p65/p50/IkB p65 p65 p50 p50 p65_p50 p65/p50 NFkB_complex:e->p65_p50:w IkB Degradation p65_p50->p65_p50_nuc Nuclear Translocation Gene_Expression Inflammatory Gene Expression p65_p50_nuc->Gene_Expression Induces

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/AKT and MAPK Pathways

The PI3K/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Studies have shown that this compound can modulate these pathways. In human trophoblasts, PG was found to regulate the PI3K/AKT and MAPK signaling pathways, leading to reduced proliferation and invasion, and induction of apoptosis.[15] Similarly, in human adipose tissue-derived mesenchymal stem cells, PG was shown to activate the phosphorylation of ERK1/2 and p38, which are components of the MAPK pathway.[16] The activation of these pathways in response to PG-induced oxidative stress can lead to divergent outcomes, either promoting cell death or activating survival mechanisms, depending on the cellular context and the extent of the oxidative insult.

Signaling_Pathways cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propyl_Gallate This compound Receptor Receptor Propyl_Gallate->Receptor Activates/Modulates PI3K PI3K Receptor->PI3K MAPK_Kinases MAPKKs Receptor->MAPK_Kinases AKT AKT PI3K->AKT Activates Transcription_Factors Transcription Factors AKT->Transcription_Factors Regulates MAPK MAPKs (ERK, p38, JNK) MAPK_Kinases->MAPK Phosphorylates MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Figure 2: General overview of PI3K/AKT and MAPK signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture: Plate cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time periods. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control to determine the fold change in ROS production.

Assessment of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the ROS assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Determination of Intracellular Glutathione (GSH) Levels

This protocol describes the measurement of intracellular GSH using a fluorescent probe like monochlorobimane (B1663430) (MCB) or 5-chloromethylfluorescein diacetate (CMFDA).

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Staining: After treatment, wash the cells with PBS and then incubate with the GSH-specific fluorescent probe (e.g., 5 µM CMFDA) in serum-free medium for 30 minutes at 37°C.

  • Measurement: Following incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the relative change in intracellular GSH levels.

Lipid Peroxidation Assay (TBARS Assay)

This protocol details the measurement of lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS).

  • Sample Preparation: After treating cells with this compound (and copper, if applicable), harvest the cells and lyse them.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysate. Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of TBARS using a standard curve generated with a known concentration of malondialdehyde (MDA).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture PG_Treatment This compound Treatment Cell_Culture->PG_Treatment Cell_Harvesting Cell Harvesting PG_Treatment->Cell_Harvesting ROS_Assay ROS Assay (DCFH-DA) Cell_Harvesting->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Harvesting->Apoptosis_Assay GSH_Assay GSH Assay (CMFDA) Cell_Harvesting->GSH_Assay Lipid_Peroxidation_Assay Lipid Peroxidation (TBARS) Cell_Harvesting->Lipid_Peroxidation_Assay Fluorimetry Fluorimetry ROS_Assay->Fluorimetry Flow_Cytometry Flow Cytometry Apoptosis_Assay->Flow_Cytometry GSH_Assay->Fluorimetry Spectrophotometry Spectrophotometry Lipid_Peroxidation_Assay->Spectrophotometry Data_Quantification Data Quantification & Interpretation Flow_Cytometry->Data_Quantification Fluorimetry->Data_Quantification Spectrophotometry->Data_Quantification

Figure 3: General experimental workflow for assessing the pro-oxidant effects of this compound.

Conclusion

The in vitro pro-oxidant effects of this compound are a significant consideration for its use in various applications and for exploring its therapeutic potential. This technical guide has summarized the key mechanisms, including ROS generation, GSH depletion, lipid peroxidation, and mitochondrial dysfunction, that contribute to this compound-induced oxidative stress and subsequent cell death. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and professionals in the field. Further research is warranted to fully elucidate the complex interplay of factors that govern the switch between this compound's antioxidant and pro-oxidant activities and to translate these in vitro findings to in vivo models.

References

Methodological & Application

Application Notes: Propyl Gallate Protocol for DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant commonly used as a preservative in foods, cosmetics, and pharmaceuticals to prevent oxidation.[1][2] Its potent free radical scavenging ability makes it an excellent positive control and reference standard in antioxidant capacity studies, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a simple, rapid, and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[1][3] This application note provides a detailed protocol for determining the antioxidant activity of substances using this compound as a standard, including data presentation and analysis.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet colored solution, by an antioxidant to the non-radical form, diphenylpicrylhydrazine, which is a pale yellow color. This reduction can be monitored by measuring the decrease in absorbance at approximately 517 nm.[1][3][4]

Data Presentation

The results of a typical DPPH radical scavenging assay using this compound are summarized in the table below. A series of this compound concentrations are tested to determine the concentration that causes 50% inhibition of the DPPH radical (IC50).

This compound Concentration (µg/mL)Absorbance at 517 nm (Mean)Standard Deviation% DPPH Radical Scavenging Activity
0 (Control)0.9850.0150.00%
10.8120.01117.56%
2.50.5980.00939.29%
50.3540.01364.06%
7.50.1890.00780.81%
100.0910.00590.76%

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay with this compound as the standard antioxidant.

Materials and Reagents
  • This compound (analytical grade)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Distilled water

  • Adjustable micropipettes

  • Spectrophotometer capable of reading at 517 nm

  • Cuvettes or 96-well microplates

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

    • Store this stock solution in a dark bottle at 4°C, as DPPH is light-sensitive.[5] Prepare this solution fresh daily.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol in a volumetric flask. This will be your stock solution.

  • This compound Working Solutions:

    • Prepare a series of dilutions from the this compound stock solution using methanol to achieve the desired concentrations (e.g., 1, 2.5, 5, 7.5, 10 µg/mL).

Assay Procedure
  • Reaction Setup:

    • Pipette 2.0 mL of the 0.1 mM DPPH solution into a series of test tubes.

    • Add 0.5 mL of each of the this compound working solutions to the respective test tubes.

    • For the control (blank), add 0.5 mL of methanol to 2.0 mL of the DPPH solution.[6]

  • Incubation:

    • Vortex the tubes thoroughly.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[1][4] The color of the solution will change from deep violet to light yellow depending on the antioxidant activity.

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each solution at 517 nm using a spectrophotometer.[4]

    • Use methanol as the blank to zero the spectrophotometer.

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula[4][6][7]:

% Scavenging Activity = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the test sample).

  • A₁ is the absorbance of the sample (DPPH solution with this compound).

Example Calculation (for 5 µg/mL this compound):

  • A₀ (Absorbance of Control) = 0.985

  • A₁ (Absorbance of Sample) = 0.354

% Scavenging Activity = [(0.985 - 0.354) / 0.985] x 100 = 64.06%

Determination of IC50 Value

The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a measure of the antioxidant potency of a compound.

  • Plot a graph of the percentage of DPPH radical scavenging activity (Y-axis) against the corresponding this compound concentrations (X-axis).

  • Determine the IC50 value from the graph by finding the concentration that corresponds to 50% scavenging activity. Alternatively, use linear regression analysis to calculate the IC50 value from the linear portion of the dose-response curve.[2][8]

From the example data, a linear regression can be performed on the concentrations and their corresponding % scavenging activity. The equation of the line (y = mx + c) can then be used to calculate the concentration (x) at which the scavenging activity (y) is 50%.

Mandatory Visualizations

DPPH Radical Scavenging Assay Workflow

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution in Methanol reaction_setup Mix DPPH Solution with This compound Solutions prep_dpph->reaction_setup prep_pg Prepare this compound Stock & Working Solutions prep_pg->reaction_setup incubation Incubate in Dark (30 minutes) reaction_setup->incubation control_setup Prepare Control (DPPH + Methanol) control_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling Pathway of DPPH Radical Scavenging

DPPH_Scavenging_Pathway DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow Non-Radical) DPPH->DPPHH H• donation PG This compound (Antioxidant) PGRadical This compound• (Radical) PG->PGRadical H• donation

Caption: DPPH Radical Scavenging by this compound.

References

Using Propyl Gallate as a Positive Control in Oxidative Stress Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic phenolic antioxidant renowned for its potent free radical scavenging capabilities.[1][2] Its well-characterized antioxidant properties make it an ideal positive control for a variety of in vitro and cell-based oxidative stress assays. By consistently employing a positive control, researchers can validate assay performance, ensure experimental reproducibility, and confidently interpret the antioxidant potential of test compounds. These application notes provide detailed protocols for using this compound as a positive control in three common oxidative stress assays: the DCFDA/H2DCFDA assay for cellular reactive oxygen species (ROS), the ROS-Glo™ H₂O₂ Assay, and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through two mechanisms:

  • Free Radical Scavenging: The three hydroxyl groups on the gallate moiety readily donate hydrogen atoms to neutralize a wide range of free radicals, thereby terminating damaging chain reactions.[1][3]

  • Metal Ion Chelation: this compound can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are catalysts for the formation of highly reactive hydroxyl radicals via the Fenton reaction.

This compound's efficacy as an antioxidant is underscored by its low IC50 values in various antioxidant assays, indicating high potency.[1]

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables summarize the reported antioxidant activity of this compound in various assays.

Table 1: IC50 Values of this compound in Chemical-Based Antioxidant Assays

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging4.2[1]
ABTS Radical Scavenging4.2[1]

Table 2: Cellular Antioxidant Activity of this compound

AssayCell LineThis compound Concentration (µM)OutcomeReference
DCFDA (Cellular ROS)Human Pulmonary Fibroblasts100-800Dose-dependent increase in total ROS
DCFDA (Cellular ROS)Human Pulmonary Fibroblasts800~2.5-fold increase in total ROS

Experimental Protocols

DCFDA/H2DCFDA Assay for Cellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured to quantify intracellular ROS levels.

a. Materials:

  • Cells of interest (e.g., HeLa, HepG2, or primary cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • This compound (positive control)

  • Test compounds

  • ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide (TBHP))

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

b. Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Induction of Oxidative Stress (Optional): To test the ROS-scavenging ability of this compound, you can pre-treat cells with a known ROS inducer.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the ROS-inducing agent (e.g., 100 µM H₂O₂ or 50 µM TBHP) diluted in serum-free medium or PBS. Incubate for 30-60 minutes.

  • This compound Treatment (Positive Control):

    • Prepare a stock solution of this compound in DMSO or ethanol (B145695).

    • Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., a range of 10-100 µM).

    • Remove the medium (or the ROS-inducing agent) and add the this compound dilutions to the designated positive control wells.

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound concentration).

    • Add your test compounds to other wells.

    • Incubate for 1-2 hours.

  • H2DCFDA Staining:

    • Prepare a 10-50 µM working solution of H2DCFDA in warm serum-free medium or PBS. Protect from light.

    • Remove the treatment solutions and wash the cells once with warm PBS.

    • Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells once with PBS to remove excess probe.

    • Add PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

c. Expected Results:

  • Cells treated with the ROS-inducing agent alone should show a significant increase in fluorescence compared to untreated control cells.

  • Cells pre-treated with the ROS inducer and then treated with this compound should exhibit a dose-dependent decrease in fluorescence, demonstrating its ROS scavenging activity.

d. Experimental Workflow:

DCFDA_Workflow A Seed Cells in 96-well Plate B Induce Oxidative Stress (e.g., H₂O₂) A->B C Treat with this compound (Positive Control) or Test Compound B->C D Stain with H2DCFDA C->D E Measure Fluorescence (Ex/Em: 485/535 nm) D->E

DCFDA Assay Workflow
ROS-Glo™ H₂O₂ Assay

The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescence-based assay for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. The assay involves the reaction of H₂O₂ with a substrate to produce a luciferin (B1168401) precursor, which is then converted to luciferin, generating a luminescent signal proportional to the H₂O₂ concentration.

a. Materials:

  • Cells of interest

  • Cell culture medium

  • ROS-Glo™ H₂O₂ Assay Kit (Promega)

  • This compound (positive control)

  • Test compounds

  • ROS-inducing agent (e.g., menadione)

  • White, opaque 96-well plates

  • Luminometer

b. Protocol:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at the desired density and allow them to attach overnight.

  • Prepare Reagents: Prepare the ROS-Glo™ H₂O₂ Substrate and Detection Reagent according to the manufacturer's instructions.

  • Treatment:

    • For testing the antioxidant effect, pre-treat cells with this compound (e.g., 10-100 µM) or test compounds for a desired period (e.g., 1-2 hours).

    • Induce H₂O₂ production by adding a ROS inducer like menadione (B1676200) (e.g., 10-50 µM).

    • For use as a direct scavenger in a cell-free system, this compound can be added directly to a solution containing a known concentration of H₂O₂.

  • Assay Procedure (Non-Lytic Protocol):

    • Add the ROS-Glo™ H₂O₂ Substrate to each well.

    • Incubate for the desired time (as determined by your experimental setup, typically 2-6 hours after inducer addition).

    • Transfer an aliquot of the culture medium from each well to a new white, opaque 96-well plate.

    • Add an equal volume of ROS-Glo™ Detection Reagent to each well of the new plate.

    • Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

c. Expected Results:

  • Cells treated with a ROS inducer should show a significant increase in luminescence.

  • Pre-treatment with this compound should lead to a dose-dependent decrease in the luminescence signal, indicating a reduction in H₂O₂ levels.

d. Experimental Workflow:

ROSGlo_Workflow A Seed Cells in White 96-well Plate B Pre-treat with this compound or Test Compound A->B C Induce H₂O₂ Production (e.g., Menadione) B->C D Add ROS-Glo™ H₂O₂ Substrate C->D E Transfer Supernatant to New Plate D->E F Add ROS-Glo™ Detection Reagent E->F G Measure Luminescence F->G

ROS-Glo™ H₂O₂ Assay Workflow
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored product that can be measured spectrophotometrically.

a. Materials:

  • Cell or tissue homogenates

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • This compound (positive control)

  • Lipid peroxidation inducer (e.g., FeSO₄ and ascorbic acid)

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer or microplate reader (absorbance at 532 nm)

b. Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates according to standard protocols.

  • Induction of Lipid Peroxidation:

    • To a portion of your sample homogenate, add a lipid peroxidation inducer (e.g., a mixture of FeSO₄ and ascorbic acid).

    • In the positive control tubes, add the inducer and varying concentrations of this compound (e.g., 10-200 µM).

    • Incubate the samples at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction:

    • Stop the reaction by adding a TCA solution to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add TBA solution to the supernatant.

    • Heat the samples at 95-100°C for 60 minutes.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA or its precursor, TMP.

  • Calculation: Calculate the concentration of MDA in your samples by comparing their absorbance to the standard curve.

c. Expected Results:

  • Samples treated with the lipid peroxidation inducer will show a significant increase in absorbance at 532 nm.

  • The presence of this compound should cause a dose-dependent reduction in the absorbance, indicating the inhibition of lipid peroxidation.

d. Experimental Workflow:

TBARS_Workflow A Prepare Cell/Tissue Homogenate B Induce Lipid Peroxidation (e.g., Fe²⁺/Ascorbate) A->B C Add this compound (Positive Control) or Test Compound B->C D Add TCA and TBA Reagents C->D E Heat at 95-100°C D->E F Measure Absorbance at 532 nm E->F

TBARS Assay Workflow

Signaling Pathway: this compound and the Keap1-Nrf2 Antioxidant Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a coordinated cellular antioxidant response.

While direct interaction of this compound with Keap1 is still under investigation, as a potent antioxidant, it can indirectly influence this pathway by reducing the overall oxidative stress burden on the cell. By scavenging ROS, this compound can alleviate the oxidative pressure that would typically trigger the dissociation of Nrf2 from Keap1.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation PG This compound PG->ROS Scavenges Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activates

This compound and the Keap1-Nrf2 Pathway

Conclusion

This compound serves as a reliable and effective positive control in a range of oxidative stress assays. Its well-defined antioxidant mechanism and consistent performance help ensure the validity and reproducibility of experimental results. The protocols provided here offer a starting point for researchers to incorporate this compound into their oxidative stress studies, thereby enhancing the quality and reliability of their findings in the pursuit of novel antioxidant therapies.

References

Application Notes and Protocols: Preparation and Use of Propyl Gallate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl gallate (PG), the n-propyl ester of gallic acid, is a synthetic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidation.[1][2] In the realm of biomedical research, this compound is a valuable tool for studying cellular processes due to its ability to modulate various signaling pathways and induce cellular responses such as apoptosis and cell cycle arrest.[3][4][5] Its antioxidant properties can transition to pro-oxidant activities under certain conditions, making it a compound of interest in cancer research and toxicology.[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments and an overview of its biological effects and mechanisms of action.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSolvent/ConditionsReference
Molecular Weight 212.20 g/mol N/A[6]
Solubility in DMSO ~15 mg/mLDimethyl Sulfoxide (B87167)[7][8]
Solubility in Ethanol ~10 mg/mLEthanol[7][8]
Solubility in DMF ~20 mg/mLDimethylformamide[7][8]
Solubility in Water ~3.5 mg/mL (sparingly soluble)Water[9]
Typical Stock Solution Concentration 100 mMDMSO[2]
Typical Working Concentration Range 10 µM - 1600 µMCell Culture Medium[3][5][10]
Storage of Stock Solution -20°CIn a suitable solvent[8]
Stability of Aqueous Solution Not recommended for more than one dayAqueous buffers[7][8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications.

Materials:

  • This compound (powder, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using its molecular weight (212.20 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 212.20 g/mol = 21.22 mg

  • Weigh the this compound:

    • In a sterile microcentrifuge tube, accurately weigh out 21.22 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]

  • Sterilization (Optional but Recommended):

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Aliquot the 100 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term use.[8] The stock solution is stable for at least 4 years when stored properly.[8]

Protocol 2: Treatment of Cells with this compound

This protocol outlines the general procedure for treating cultured cells with this compound. The final concentration and incubation time should be optimized based on the specific cell type and experimental goals.

Materials:

  • Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 60 mm dishes)

  • Complete cell culture medium

  • 100 mM this compound stock solution (prepared as in Protocol 1)

  • Sterile pipette tips

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells at the desired density in the appropriate culture vessels and allow them to adhere and grow overnight in a humidified incubator.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Example for a final concentration of 100 µM in 2 mL of medium:

      • Add 2 µL of the 100 mM stock solution to 1998 µL of complete cell culture medium. Mix well by gentle pipetting.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

  • Incubation:

    • Return the cells to the humidified incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested and analyzed using various assays to assess the effects of this compound, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis (e.g., flow cytometry), or molecular analyses (e.g., Western blotting, qPCR).

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cell Treatment cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot & Store at -20°C sterilize->aliquot prepare_working Prepare Working Solution (Dilute in Medium) aliquot->prepare_working seed Seed Cells seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (e.g., 24h) treat->incubate viability Cell Viability Assays incubate->viability apoptosis Apoptosis Assays incubate->apoptosis cell_cycle Cell Cycle Analysis incubate->cell_cycle molecular Molecular Analysis incubate->molecular

Caption: Workflow for preparing and using this compound in cell culture experiments.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways within cells, leading to various cellular outcomes. As an antioxidant, its primary mechanism involves neutralizing free radicals by donating hydrogen atoms from its hydroxyl groups.[1] However, it also directly impacts signaling cascades involved in cell survival, proliferation, and inflammation.

G Signaling Pathways Modulated by this compound cluster_stimuli Stimulus cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PG This compound PI3K_AKT PI3K/AKT Pathway PG->PI3K_AKT inhibits MAPK MAPK Pathway (ERK, p38, JNK) PG->MAPK modulates NFkB NF-κB Pathway PG->NFkB inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits ReducedProliferation Reduced Proliferation PI3K_AKT->ReducedProliferation promotes ReducedInvasion Reduced Invasion PI3K_AKT->ReducedInvasion promotes MAPK->Apoptosis regulates MAPK->ReducedProliferation promotes AntiInflammation Anti-inflammatory Effects NFkB->AntiInflammation promotes inflammation Apoptosis->ReducedProliferation CellCycleArrest Cell Cycle Arrest (G1 Phase) CellCycleArrest->ReducedProliferation

Caption: Key signaling pathways affected by this compound in cells.

This compound has been demonstrated to inhibit the PI3K/AKT and NF-κB signaling pathways.[2][4] Its modulation of the MAPK pathway can be cell-type specific.[3][4] These interactions result in downstream effects such as the induction of apoptosis, arrest of the cell cycle (typically in the G1 phase), and a reduction in cell proliferation and invasion.[3][4] The inhibition of the NF-κB pathway also contributes to its anti-inflammatory properties.[2]

Conclusion

This compound is a versatile compound for in vitro studies, capable of eliciting a range of cellular responses. Proper preparation of stock solutions and careful consideration of working concentrations are crucial for obtaining reliable and reproducible results. The protocols and information provided herein serve as a comprehensive guide for researchers utilizing this compound in their cell culture experiments.

References

Propyl gallate concentration for inhibiting lipid oxidation in food models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant widely used in the food industry to prevent lipid oxidation.[1] Its antioxidant properties stem from its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, effectively terminating the chain reactions of oxidation.[2] This action is crucial in preserving the quality, extending the shelf life, and maintaining the nutritional value of food products rich in fats and oils. This compound is often used in conjunction with other antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) to achieve a synergistic effect.[3][4]

These application notes provide a summary of effective concentrations of this compound in various food models, detailed protocols for key experiments to assess its efficacy, and an overview of its mechanism of action.

Mechanism of Action: Inhibiting Lipid Oxidation

Lipid oxidation is a complex process involving a free radical chain reaction that degrades the quality of fats and oils, leading to rancidity. This compound intervenes in this process primarily through two mechanisms:

  • Free Radical Scavenging: this compound readily donates a hydrogen atom from one of its phenolic hydroxyl groups to a lipid free radical (L•) or a peroxyl radical (LOO•). This stabilizes the radical and terminates the propagation phase of the oxidation chain reaction. The resulting this compound radical is a stable, low-energy resonance structure that does not readily participate in further oxidation reactions.

  • Metal Ion Chelation: Although less pronounced than its radical scavenging activity, this compound can chelate metal ions, such as iron and copper. These metal ions can act as pro-oxidants by catalyzing the formation of free radicals. By binding to these metals, this compound reduces their ability to initiate the oxidation process.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the food matrix, processing conditions, and the presence of other antioxidants. The following tables summarize findings from various studies.

Table 1: this compound in Vegetable Oils and Fats

Food ModelThis compound Concentration (ppm)Method of EvaluationKey Findings
Palm Olein Oil100Rancimat at 150°CIncreased induction period, demonstrating significant antioxidant activity.
Canola Oil200Rancimat at 120°CEffective in increasing the induction period and enhancing oxidative stability.
Used Frying Oil Methyl Esters (Biodiesel)500 - 1000RancimatShowed the highest effectiveness among several antioxidants in increasing the induction period.[5]
Biolubricant from Waste Cooking Oil300Oxidation StabilityRecommended as the optimum concentration for increasing oxidation stability.[6]

Table 2: this compound in Meat and Emulsified Products

Food ModelThis compound Concentration (ppm)Method of EvaluationKey Findings
Muscle Foods (General)200TBARS AssayUsed in combination with EDTA to retard further lipid oxidation during analysis.[7]
Fish-oil-enriched MayonnaiseNot SpecifiedPeroxide Value, Sensory AnalysisFound to negatively impact sensory qualities and increase peroxide values in this specific application.[8]

Table 3: Synergistic Effects of this compound with Other Antioxidants

Food ModelAntioxidant Combination and Concentration (ppm)Method of EvaluationKey Findings
Pork FatBHA (100) + this compound (100)Not SpecifiedMutual increase in antioxidant action between 4.54% and 18.03%.[4]
GeneralBHA + this compoundHPLCSynergistic effect attributed to the protective mechanism of this compound on BHA.[4]

Experimental Protocols

Determination of Peroxide Value (PV)

The Peroxide Value is a measure of the primary products of lipid oxidation (hydroperoxides).

Materials:

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Erlenmeyer flasks (250 mL) with stoppers

  • Burette

  • Pipettes

  • Analytical balance

Procedure:

  • Weigh approximately 5 g of the oil or fat sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. A blue color will appear.

  • Continue the titration, shaking vigorously, until the blue color just disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA).

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 7.5%)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.02 M)

  • This compound and EDTA solution (optional, to prevent further oxidation during the assay)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

  • Water bath

  • Test tubes

Procedure:

  • Weigh 10 g of the meat or food sample into a centrifuge tube.

  • Add 30 mL of the extracting solution (e.g., 7.5% TCA containing 0.1% this compound and 0.1% EDTA).

  • Homogenize the sample for 30 seconds.

  • Centrifuge the homogenate (e.g., at 2000 rpm for 15 minutes).

  • Filter the supernatant.

  • Mix 5 mL of the clear filtrate with 5 mL of the TBA reagent in a test tube.

  • Heat the tubes in a boiling water bath for 40 minutes.

  • Cool the tubes in cold water.

  • Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.

  • Prepare a blank using 5 mL of the extracting solution and 5 mL of the TBA reagent.

Calculation:

The TBARS value is calculated using a standard curve prepared with a malondialdehyde (MDA) standard and is typically expressed as mg of MDA per kg of sample.

TBARS value (mg MDA/kg) = (Absorbance of sample - Absorbance of blank) * K

Where K is a factor derived from the standard curve.

Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils, which is a measure of their oxidative stability.

Materials:

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessels

  • Deionized water

  • Air pump

Procedure:

  • Weigh a specified amount of the oil or fat sample (typically 3 g) into a reaction vessel.

  • Place the reaction vessel in the heating block of the Rancimat, which is set to a specific temperature (e.g., 110-140°C).

  • Fill a measuring vessel with 60 mL of deionized water and place it in the instrument.

  • A stream of purified air is passed through the sample, which accelerates the oxidation process.

  • Volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period.

  • The induction time is automatically recorded by the instrument's software.

Mandatory Visualizations

Lipid_Oxidation_Inhibition cluster_oxidation Lipid Oxidation Cascade cluster_inhibition Inhibition by this compound Lipid Unsaturated Lipid FreeRadical Lipid Free Radical (L•) Lipid->FreeRadical Initiation (Heat, Light, Metal Ions) PeroxylRadical Peroxyl Radical (LOO•) FreeRadical->PeroxylRadical Propagation (+O2) Hydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->Hydroperoxide Propagation (+LH) StableRadical Stable PG Radical (PG-O•) PeroxylRadical->StableRadical H• donation SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->SecondaryProducts Decomposition PropylGallate This compound (PG-OH) Experimental_Workflow_PV start Start: Sample Preparation weigh Weigh 5g of Oil/Fat Sample start->weigh dissolve Dissolve in 30mL Acetic Acid-Chloroform weigh->dissolve add_ki Add 0.5mL Saturated KI Solution (Swirl for 1 min) dissolve->add_ki add_water Add 30mL Distilled Water add_ki->add_water titrate1 Titrate with 0.01N Na₂S₂O₃ (until yellow almost disappears) add_water->titrate1 add_starch Add 0.5mL Starch Indicator titrate1->add_starch titrate2 Continue Titration (until blue disappears) add_starch->titrate2 record Record Volume of Titrant titrate2->record calculate Calculate Peroxide Value record->calculate end End calculate->end Experimental_Workflow_TBARS start Start: Sample Preparation weigh Weigh 10g of Meat Sample start->weigh homogenize Homogenize with 30mL Extracting Solution weigh->homogenize centrifuge Centrifuge at 2000 rpm for 15 min homogenize->centrifuge filter Filter Supernatant centrifuge->filter react Mix 5mL Filtrate with 5mL TBA Reagent filter->react heat Heat in Boiling Water Bath (40 min) react->heat cool Cool in Cold Water heat->cool measure Measure Absorbance at 532 nm cool->measure calculate Calculate TBARS Value measure->calculate end End calculate->end

References

Spectrophotometric Determination of Propyl Gallate's Antioxidant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl gallate (propyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant widely used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of lipids and other sensitive components. Its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The evaluation of the antioxidant capacity of this compound is crucial for quality control and for the development of new products. This document provides detailed application notes and protocols for the spectrophotometric determination of the antioxidant activity of this compound using four common assays: DPPH, ABTS, FRAP, and CUPRAC.

Principles of Spectrophotometric Antioxidant Assays

Spectrophotometric assays are commonly employed to evaluate antioxidant activity due to their simplicity, rapidity, and cost-effectiveness. These methods are typically based on the ability of an antioxidant to reduce an oxidant, which results in a color change that can be measured using a spectrophotometer.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the scavenging of the stable free radical DPPH• by an antioxidant. In its radical form, DPPH• has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a stable, yellow-colored diphenylpicrylhydrazine molecule, leading to a decrease in absorbance.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) in an acidic medium. The resulting ferrous complex has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly related to the reducing power of the antioxidant.

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant. The Cu⁺-neocuproine complex is a stable, orange-yellow chromophore with a maximum absorption at 450 nm. The absorbance increase at this wavelength is proportional to the antioxidant capacity of the sample.

Quantitative Data Summary

The antioxidant activity of this compound has been evaluated using various spectrophotometric assays. The following table summarizes some of the reported quantitative data.

AssayParameterValueReference(s)
DPPH IC504.2 µmol/L[1]
IC5030.12 ± 0.27 µM
ABTS IC504.2 µmol/L[1]
FRAP FRAP Value0.506[1]
CUPRAC TEAC (Trolox Equivalent Antioxidant Capacity)2.31[2]

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagents and Materials

  • This compound standard solution (in methanol (B129727) or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Methanol or Ethanol (B145695) (analytical grade)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

  • Pipettes

b. Protocol

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of standard solutions of varying concentrations.

  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of each standard solution to different wells.

    • For the blank, add 100 µL of methanol or ethanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample (blank).

    • A_sample is the absorbance of the DPPH solution with the this compound standard.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

a. Reagents and Materials

  • This compound standard solution (in a suitable solvent)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate buffered saline (PBS) or ethanol

  • Spectrophotometer capable of measuring absorbance at 734 nm

  • 96-well microplate or cuvettes

  • Pipettes

b. Protocol

  • Preparation of ABTS•+ Radical Cation Solution:

    • Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound and dilute it to obtain a range of concentrations.

  • Reaction Setup:

    • In a 96-well microplate, add 10 µL of each this compound standard solution to different wells.

    • For the control, add 10 µL of the solvent.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity: The percentage of inhibition of ABTS•+ is calculated as:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance in the presence of the this compound standard.

  • TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the antioxidant capacity of this compound is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

a. Reagents and Materials

  • This compound standard solution

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The working solution should be prepared fresh and warmed to 37°C before use.

  • Spectrophotometer capable of measuring absorbance at 593 nm

  • 96-well microplate or cuvettes

  • Pipettes

b. Protocol

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions. A standard curve using FeSO₄·7H₂O is also prepared for quantification.

  • Reaction Setup:

    • Add 20 µL of the this compound standard solution to the wells of a microplate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated by comparing the change in absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

a. Reagents and Materials

  • This compound standard solution

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine (B1678164) solution (7.5 mM in ethanol)

  • Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 450 nm

  • 96-well microplate or cuvettes

  • Pipettes

b. Protocol

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions. A Trolox standard curve is also prepared for expressing the results as TEAC values.

  • Reaction Setup:

    • In a test tube or microplate well, mix 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.

    • Add 'x' mL of the this compound standard solution and make up the final volume to 4.1 mL with distilled water.

  • Incubation: Incubate the mixture at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm against a reagent blank.

  • Calculation: The antioxidant capacity is determined from a calibration curve prepared with a standard antioxidant like Trolox. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Spectrophotometric Assays cluster_analysis Data Analysis PG_Sample This compound Sample Standard_Prep Prepare Standard Dilutions PG_Sample->Standard_Prep DPPH DPPH Assay Standard_Prep->DPPH Add to reaction ABTS ABTS Assay Standard_Prep->ABTS Add to reaction FRAP FRAP Assay Standard_Prep->FRAP Add to reaction CUPRAC CUPRAC Assay Standard_Prep->CUPRAC Add to reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP, CUPRAC) Reagent_Prep->DPPH Add to reaction Reagent_Prep->ABTS Add to reaction Reagent_Prep->FRAP Add to reaction Reagent_Prep->CUPRAC Add to reaction Abs_Measure Measure Absorbance DPPH->Abs_Measure ABTS->Abs_Measure FRAP->Abs_Measure CUPRAC->Abs_Measure Calc Calculate % Inhibition / Reducing Power Abs_Measure->Calc IC50_TEAC Determine IC50 / TEAC Calc->IC50_TEAC

General workflow for determining this compound's antioxidant activity.

DPPH_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Donates H• Propyl_Gallate This compound (Antioxidant) PG_Radical This compound Radical Propyl_Gallate->PG_Radical Loses H•

Chemical principle of the DPPH assay.

ABTS_Mechanism ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless, Reduced Form) ABTS_Radical->ABTS Gains e- Propyl_Gallate This compound (Antioxidant) PG_Oxidized Oxidized this compound Propyl_Gallate->PG_Oxidized Donates e-

Chemical principle of the ABTS assay.

FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Fe3_TPTZ->Fe2_TPTZ Gains e- (Reduction) Propyl_Gallate This compound (Antioxidant) PG_Oxidized Oxidized this compound Propyl_Gallate->PG_Oxidized Donates e- (Oxidation) CUPRAC_Mechanism Cu2_Nc Cu²⁺-Neocuproine Complex Cu1_Nc Cu⁺-Neocuproine Complex (Orange-Yellow) Cu2_Nc->Cu1_Nc Gains e- (Reduction) Propyl_Gallate This compound (Antioxidant) PG_Oxidized Oxidized this compound Propyl_Gallate->PG_Oxidized Donates e- (Oxidation)

References

Application Notes and Protocols: Investigating Enzyme Inhibition Mechanisms with Propyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing propyl gallate as a tool for studying enzyme inhibition mechanisms. This compound, a synthetic antioxidant, has been shown to inhibit a variety of enzymes, making it a valuable compound for biochemical and pharmacological research. This document outlines detailed protocols for key enzyme inhibition assays, presents quantitative data on its inhibitory effects, and provides visual representations of relevant signaling pathways and experimental workflows.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders. This compound has been identified as a potent inhibitor of tyrosinase.[1][2]

Data Presentation: Tyrosinase Inhibition by this compound
ParameterValueEnzyme SourceSubstrateReference
IC50 0.685 mMMushroomL-DOPA[1][2]
Inhibition Type Reversible, Mixed-typeMushroomL-DOPA[1]
Ki 0.661 mMMushroomL-DOPA[1]
KIS 2.135 mMMushroomL-DOPA[1]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on mushroom tyrosinase inhibition.[1]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Spectrophotometer (capable of measuring absorbance at 475 nm)

  • 96-well microplate

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • This compound solution (or buffer for control)

      • L-DOPA solution

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiate Reaction:

    • Add the mushroom tyrosinase solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of the reaction mixture at 475 nm using a spectrophotometer.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the type of inhibition and inhibition constants (Ki and KIS), perform kinetic studies by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tyrosinase Prepare Tyrosinase Solution add_enzyme Add Tyrosinase to Initiate Reaction prep_tyrosinase->add_enzyme prep_ldopa Prepare L-DOPA Solution mix_reagents Mix Buffer, this compound, and L-DOPA in Microplate prep_ldopa->mix_reagents prep_pg Prepare this compound Dilutions prep_pg->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_enzyme measure_abs Measure Absorbance at 475 nm add_enzyme->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 kinetic_analysis Kinetic Analysis (Lineweaver-Burk/Dixon) plot_data->kinetic_analysis determine_ki Determine Ki and KIS kinetic_analysis->determine_ki

Caption: Workflow for determining tyrosinase inhibition by this compound.

Inhibition of Soybean Lipoxygenase-2

Soybean lipoxygenase-2 (LOX-2) is an enzyme involved in the oxidation of polyunsaturated fatty acids. Its inhibition is relevant in the food industry to prevent spoilage and in pharmacology due to the role of lipoxygenases in inflammation. The o-dihydroxy functionality of this compound is crucial for its inhibitory activity against this enzyme.[3]

Data Presentation: Soybean Lipoxygenase-2 Inhibition by this compound
ParameterValueEnzyme SourceSubstrateReference
Ki' Directly related to lipophilicitySoybeanLinoleic Acid[3]
Inhibition Type Not explicitly statedSoybeanLinoleic Acid[3]
Experimental Protocol: Soybean Lipoxygenase-2 Inhibition Assay

This protocol is based on general procedures for assaying soybean lipoxygenase activity.

Materials:

  • Soybean Lipoxygenase-2 (EC 1.13.11.12)

  • Linoleic acid

  • This compound

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

  • Spectrophotometer (capable of measuring absorbance at 234 nm)

  • Cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare an enzyme stock solution of soybean lipoxygenase-2 in borate buffer. Keep on ice.

    • Prepare a substrate stock solution of linoleic acid. This may require initial dissolution in a small amount of ethanol (B145695) before dilution in buffer.

    • Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol or DMSO).

  • Assay Setup:

    • In a cuvette, add the following:

      • Borate buffer

      • This compound solution (or solvent for control)

      • Enzyme solution

    • Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

  • Initiate Reaction:

    • Add the linoleic acid solution to the cuvette to start the reaction.

  • Measure Absorbance:

    • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes). The increase in absorbance is due to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

    • Conduct kinetic studies by varying substrate and inhibitor concentrations to determine the inhibition type and Ki value.

Experimental Workflow: Lipoxygenase Inhibition Assay

Lipoxygenase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_lox Prepare Lipoxygenase Solution mix_reagents Mix Buffer, this compound, and Enzyme prep_lox->mix_reagents prep_la Prepare Linoleic Acid Solution add_substrate Add Linoleic Acid to Initiate Reaction prep_la->add_substrate prep_pg Prepare this compound Dilutions prep_pg->mix_reagents incubate Incubate mix_reagents->incubate incubate->add_substrate measure_abs Measure Absorbance at 234 nm add_substrate->measure_abs calc_rate Calculate Initial Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for soybean lipoxygenase-2 inhibition assay.

Inhibition of Xanthine (B1682287) Oxidase

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It is a target for drugs to treat hyperuricemia and gout. This compound has been shown to inhibit this enzyme.

Data Presentation: Xanthine Oxidase Inhibition by this compound
ParameterValueEnzyme SourceSubstrateReference
IC50 > 200 µMNot specifiedXanthine[4]
Inhibition Type Not specified for this compoundNot specifiedXanthine[5]

Note: While this compound itself showed weak inhibition of uric acid formation, other alkyl gallates with longer alkyl chains were found to be more potent competitive inhibitors.[5]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is based on a common spectrophotometric method for measuring xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (EC 1.17.3.2)

  • Xanthine

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer (capable of measuring absorbance at 295 nm)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., dilute NaOH) and then dilute in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a cuvette, add the following:

      • Phosphate buffer

      • This compound solution (or buffer for control)

      • Xanthine oxidase solution

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the xanthine solution to the cuvette to start the reaction.

  • Measure Absorbance:

    • Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Record the absorbance at regular intervals for several minutes.

  • Data Analysis:

    • Determine the rate of uric acid formation from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of xanthine oxidase inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Experimental Workflow: Xanthine Oxidase Inhibition Assay

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_xo Prepare Xanthine Oxidase Solution mix_reagents Mix Buffer, this compound, and Enzyme prep_xo->mix_reagents prep_xanthine Prepare Xanthine Solution add_substrate Add Xanthine to Initiate Reaction prep_xanthine->add_substrate prep_pg Prepare this compound Dilutions prep_pg->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 295 nm add_substrate->measure_abs calc_rate Calculate Rate of Uric Acid Formation measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects TPA TPA IKK IKK TPA->IKK Activates p_IKK p-IKK IKK->p_IKK Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus IkB_NFkB IκB p65/p50 p_IkB p-IκB IkB_NFkB->p_IkB Phosphorylated IκB p_IKK->IkB_NFkB Phosphorylates IκB p_IkB->NFkB Degradation of IκB releases NF-κB PG This compound PG->p_IKK Inhibits PG->p_IkB Inhibits PG->NFkB_nucleus Inhibits COX2_expression COX-2 Gene Expression NFkB_nucleus->COX2_expression Induces Inflammation Inflammation COX2_expression->Inflammation

References

Troubleshooting & Optimization

Propyl gallate stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propyl gallate during long-term storage and in experimental use.

Troubleshooting Guide: Common Stability Issues

This guide addresses common problems encountered with this compound stability, their probable causes, and recommended solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Preventative Measures
Discoloration (Yellowing/Browning) of Solution Oxidation/Degradation: this compound is susceptible to oxidation, especially when exposed to light, high temperatures, or alkaline pH. This leads to the formation of colored degradation products like ellagic acid and its bis(ortho-quinone).[1] Metal Ion Contamination: Trace amounts of metal ions, particularly iron and copper, can catalyze oxidation and form colored complexes with this compound.[2]1. Protect from Light: Store this compound solutions in amber or opaque containers.[2] 2. Control Temperature: Store solutions at recommended cool temperatures and avoid exposure to high heat. This compound is unstable at high temperatures.[2] 3. pH Adjustment: Maintain a neutral or slightly acidic pH for aqueous solutions, as alkaline conditions can accelerate degradation.[3][4][5] 4. Use Chelating Agents: In formulations where metal ion contamination is a concern, consider adding a chelating agent like citric acid to sequester metal ions and prevent complex formation.[2] 5. Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Precipitation or Cloudiness in Solution Low Solubility: this compound has low solubility in water, especially cold water.[6] Precipitation can occur if the concentration exceeds its solubility limit at a given temperature. Degradation Product Formation: Some degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time. pH Shift: A significant shift in the pH of the solution can alter the solubility of this compound.1. Verify Concentration and Solvent: Ensure the concentration of this compound is within its solubility limit for the chosen solvent and storage temperature. Consider using co-solvents like ethanol (B145695) or propylene (B89431) glycol for better solubility.[6] 2. Temperature Control: Avoid storing solutions at temperatures where the solubility of this compound is significantly reduced. 3. pH Monitoring: Regularly check and maintain the pH of aqueous solutions to prevent precipitation due to pH shifts. 4. Filtration: If slight precipitation is observed, it may be possible to filter the solution to remove the precipitate, but it is crucial to re-assay the concentration of the remaining this compound.
Loss of Antioxidant Activity Chemical Degradation: Over time, this compound will degrade, leading to a decrease in its concentration and, consequently, its antioxidant efficacy. The rate of degradation is influenced by storage conditions. Interaction with Other Components: this compound may interact with other components in a complex formulation, leading to its consumption or inactivation.1. Regular Quality Control: Periodically test the concentration and antioxidant activity of stored this compound solutions using methods like HPLC or antioxidant assays (e.g., DPPH or ABTS).[7][8][9] 2. Follow Storage Recommendations: Adhere strictly to the recommended storage conditions (cool, dark, and in a well-closed, non-metallic container) to minimize degradation.[2] 3. Fresh Preparation: For critical experiments, it is advisable to use freshly prepared this compound solutions. 4. Formulation Compatibility: When developing a new formulation, conduct compatibility studies to ensure that other excipients do not accelerate the degradation of this compound.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound powder?

This compound powder should be stored in a well-closed, non-metallic container in a cool, dry place, protected from light.[2]

2. Why has my this compound solution turned a purplish or dark green color?

This is likely due to contamination with metal ions, such as copper or iron, which form colored complexes with this compound.[2] To prevent this, use high-purity solvents and glassware, and consider the use of a chelating agent like citric acid in your formulation.

3. Can I heat a solution to dissolve this compound?

While gentle heating can aid in dissolving this compound, be aware that it is unstable at high temperatures and can be rapidly destroyed.[2] If heating is necessary, do so minimally and cool the solution promptly. For applications involving high temperatures, such as frying, this compound is not a suitable antioxidant.

4. What is the expected shelf-life of a this compound solution?

The shelf-life of a this compound solution is highly dependent on the solvent, concentration, pH, and storage conditions (light and temperature). It is recommended to determine the stability of your specific formulation under its intended storage conditions through a stability study. For aqueous solutions, it is often recommended to use them fresh.

5. How does pH affect the stability of this compound?

This compound is more stable in neutral or slightly acidic conditions.[3] Alkaline pH can lead to the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[4][5]

6. Are there any known incompatibilities with other common lab reagents?

Yes, this compound is incompatible with strong oxidizing agents and metal salts.[2] It is also advisable to check for compatibility with other components in your formulation on a case-by-case basis.

Quantitative Stability Data

The following tables summarize quantitative data on this compound degradation from various studies. Note that experimental conditions vary between studies, and direct comparison of values may not be appropriate.

Table 1: Photodegradation of this compound in the Presence of a Photosensitizer

ParameterValueConditionsReference
Rate Constant (k_r)1.1 x 10⁷ M⁻¹s⁻¹In methanol (B129727) with Rose Bengal as a photosensitizer.[10]
Oxygen ConsumptionObservedIn methanol with Riboflavin as a photosensitizer upon photoirradiation.[10]

Table 2: Effect of pH on this compound Stability

pHMGO-Trapping Efficiency (5h)ConditionsReference
6.5~17%Incubation with methylglyoxal (B44143) (MGO) at 37°C.[4]
7.0~17%Incubation with methylglyoxal (MGO) at 37°C.[4]
7.4Increased from pH 7.0Incubation with methylglyoxal (MGO) at 37°C.[4]
8.0~70%Incubation with methylglyoxal (MGO) at 37°C.[4]

Note: MGO-trapping efficiency is an indicator of this compound's reactivity and can be influenced by its stability at a given pH.

Table 3: Thermal Stability of this compound

Temperature RangeObservationMethodReference
Up to ~200°CThermally stableThermogravimetric Analysis (TGA)[11]
145°COnset of meltingDifferential Scanning Calorimetry (DSC)[11]

Experimental Protocols

1. Visual Stability Assessment

Objective: To qualitatively assess the physical stability of a this compound solution over time.

Methodology:

  • Prepare the this compound solution in the desired solvent and concentration.

  • Transfer aliquots of the solution into clear and amber glass vials.

  • Store the vials under the desired storage conditions (e.g., room temperature, accelerated conditions of 40°C/75% RH, refrigerated).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), visually inspect the samples against a white and black background.

  • Record any changes in color, clarity (turbidity), or the formation of precipitate.

  • Compare the samples stored in clear vials (exposed to light) with those in amber vials (protected from light) to assess photosensitivity.

2. HPLC Method for this compound Quantification and Stability Testing

Objective: To quantitatively determine the concentration of this compound in a sample and monitor its degradation over time.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][13]

  • Mobile Phase: A mixture of an aqueous component (e.g., water with a small amount of acid like phosphoric or acetic acid to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a mixture of water, acetonitrile, and phosphoric acid.[12][13]

  • Flow Rate: Typically around 0.8-1.2 mL/min.[12][14]

  • Detection Wavelength: this compound has a UV absorbance maximum around 272-280 nm.[12][14]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the samples to be analyzed.

    • For stability studies, store the samples under the desired conditions and analyze at predetermined time points.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. The percentage of remaining this compound at each time point can be calculated to assess stability.

Visualizations

PropylGallate This compound Hydrolysis Hydrolysis PropylGallate->Hydrolysis Water Oxidation Oxidation PropylGallate->Oxidation Oxygen, Heat Photooxidation Photo-oxidation (in presence of photosensitizers) PropylGallate->Photooxidation Light MetalComplexation Metal Ion Complexation PropylGallate->MetalComplexation Metal Ions (Fe, Cu) GallicAcid Gallic Acid Hydrolysis->GallicAcid Propanol n-Propanol Hydrolysis->Propanol EllagicAcid Ellagic Acid & Bis(ortho-quinone) (Colored Products) Oxidation->EllagicAcid ROS Reactive Oxygen Species (ROS) Photooxidation->ROS ColoredComplexes Colored Metal Complexes MetalComplexation->ColoredComplexes ROS->EllagicAcid

This compound Degradation Pathways

start Start: Prepare Propyl Gallate Solution storage Store under Defined Conditions (e.g., Temp, Light, pH) start->storage sampling Sample at Predetermined Time Intervals storage->sampling visual Visual Inspection (Color, Clarity, Precipitate) sampling->visual Physical Stability hplc Quantitative Analysis (HPLC) (Assay for this compound) sampling->hplc Chemical Stability data Data Analysis: - % this compound Remaining - Appearance Changes visual->data hplc->data end End: Determine Shelf-life and Degradation Rate data->end

Experimental Workflow for Stability Testing

References

Technical Support Center: Overcoming Propyl Gallate Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to propyl gallate interference in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my colorimetric assays?

This compound (PG) is a synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidation.[1] Its potent antioxidant properties, stemming from its ability to donate hydrogen atoms and scavenge free radicals, are the primary cause of interference in many colorimetric assays.[1] This is particularly problematic in assays designed to measure oxidative stress or cell viability, where the antioxidant activity of this compound can directly interact with assay reagents, leading to inaccurate results.

Q2: Which assays are most susceptible to interference from this compound?

Assays that rely on measuring reactive oxygen species (ROS), nitric oxide (NO), or cellular metabolic activity are highly susceptible to interference. This includes, but is not limited to:

  • DCFDA (2',7'-dichlorofluorescin diacetate) Assay: Measures ROS. This compound's radical scavenging can neutralize the ROS that the assay is designed to detect.

  • Griess Assay: Measures nitrite (B80452), an indicator of nitric oxide production. This compound can suppress the cellular production of nitric oxide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on mitochondrial reductase activity. This compound can directly reduce the MTT reagent, leading to a false-positive signal.

Troubleshooting Guides

Issue 1: Inaccurate results in the DCFDA assay when testing samples containing this compound.

Cause: this compound is a potent antioxidant that scavenges reactive oxygen species (ROS).[2][3] The DCFDA assay measures cellular ROS levels, and the presence of this compound will neutralize the ROS, leading to an underestimation of the actual ROS concentration in your experiment.

Solutions:

  • Sample Cleanup via Solid-Phase Extraction (SPE): This is the most effective method to remove this compound from your sample before performing the DCFDA assay. A detailed protocol is provided below.

  • Run Appropriate Controls:

    • This compound Control: Include a control sample containing only this compound (at the same concentration as in your experimental samples) in cell-free media. This will help you quantify the direct ROS scavenging effect of this compound on the DCFDA reagent.

    • Positive Control without this compound: Use a known ROS inducer (e.g., H₂O₂) on cells not treated with this compound to ensure the assay is working correctly.

    • Positive Control with this compound: Treat cells with a known ROS inducer in the presence of this compound. A reduced signal compared to the positive control without this compound will indicate its scavenging activity.

  • Consider Alternative Antioxidants: If your experimental design allows, consider using an alternative antioxidant with potentially less interference. See the "Alternatives to this compound" section below.

Issue 2: Reduced or absent signal in the Griess assay for nitric oxide (NO) in cells treated with this compound.

Cause: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide in macrophage cell lines.[4][5] This is a biological effect on the cells, rather than direct chemical interference with the Griess reagents. Therefore, the reduced signal is likely a true representation of decreased NO production in the presence of this compound.

Solutions:

  • Acknowledge the Biological Effect: Recognize that this compound's effect on NO production is a biological activity that may be a variable in your experiment.

  • Control for Direct Chemical Interference: To confirm that this compound is not directly interfering with the Griess assay chemistry, perform the following control:

    • Add this compound to a known concentration of a nitrite standard (e.g., sodium nitrite) and perform the Griess assay. If the absorbance values are comparable to the nitrite standard alone, this confirms the absence of direct chemical interference.

  • Alternative Experimental Designs:

    • If the goal is to measure the effect of another compound on NO production in a system that requires an antioxidant, consider using an alternative with no known effects on the iNOS pathway.

    • If studying the anti-inflammatory effects of a substance in the presence of this compound, be aware that this compound itself has anti-inflammatory properties, including the suppression of NO production.[4][5]

Issue 3: Falsely high cell viability readings in the MTT assay with this compound.

Cause: this compound can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular mitochondrial activity. This leads to a false-positive signal, making it appear as though there are more viable cells than there actually are.

Solutions:

  • Sample Cleanup: The most reliable solution is to remove the this compound from the sample before adding the MTT reagent. This can be achieved by washing the cells thoroughly or by using SPE on cell lysates if intracellular measurements are required.

  • Run a "No-Cell" Control:

    • Prepare wells containing cell culture medium, this compound at the experimental concentration, and the MTT reagent, but without any cells.

    • The absorbance from these wells represents the direct reduction of MTT by this compound.

    • Subtract this background absorbance from the readings of your experimental wells containing cells.

  • Use an Alternative Viability Assay: Consider using a viability assay that is not based on tetrazolium reduction. Suitable alternatives include:

    • Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.

    • ATP-based Assays: Measure the level of ATP in cells, which correlates with cell viability.

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound Removal from Cell Culture Supernatants

This protocol is designed to remove this compound from aqueous samples like cell culture media before performing colorimetric assays.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • SPE Vacuum Manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Collection Tubes

Methodology:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not allow the cartridge to dry out completely.

  • Sample Loading:

    • Load up to 1 mL of your cell culture supernatant (containing this compound) onto the conditioned cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent. This compound will be retained on the C18 sorbent.

  • Analyte Elution (Collection of this compound-Free Sample):

    • The liquid that passes through the cartridge during sample loading is your this compound-depleted sample. Collect this eluate in a clean collection tube. This fraction can now be used in your colorimetric assay.

  • Optional: Elution of this compound (for quantification or disposal):

    • To remove the bound this compound from the cartridge, pass 1 mL of methanol through it and collect this fraction separately.

Quantitative Data Summary

The following tables provide a summary of the interference potential of this compound and a comparison with common alternatives.

Table 1: Interference of this compound in Common Colorimetric Assays

AssayMechanism of InterferenceObserved EffectMitigation Strategy
DCFDA Scavenging of Reactive Oxygen Species (ROS)Underestimation of ROS levelsSample cleanup (SPE), appropriate controls
Griess Biological: Suppression of cellular nitric oxide (NO) productionUnderestimation of NO levelsAcknowledge biological effect, control for chemical interference
MTT Direct chemical reduction of MTT reagent to formazanOverestimation of cell viability (false positive)Sample cleanup (wash cells), "no-cell" control, use alternative assay

Table 2: Comparison of Common Antioxidants and Their Potential for Assay Interference

AntioxidantPrimary Antioxidant MechanismPotential for Interference in Redox-Based AssaysNotes
This compound Hydrogen atom donation, radical scavengingHighDirect interference with MTT and ROS assays; biological effect on NO production.
BHA (Butylated Hydroxyanisole) Radical scavengingModerate to HighCan interfere with assays measuring free radicals.[6]
BHT (Butylated Hydroxytoluene) Radical scavengingModerate to HighSimilar to BHA, can interfere with assays measuring free radicals.[6]
Trolox (water-soluble Vitamin E analog) Radical scavengingModerateOften used as a standard in antioxidant assays, but can still scavenge radicals measured in assays like DCFDA.
N-Acetylcysteine (NAC) GSH precursor, radical scavengerModerateCan influence cellular redox state and scavenge ROS.
Ascorbic Acid (Vitamin C) Reducing agent, radical scavengerHighStrong reducing agent that can interfere with many colorimetric assays.

Visualizations

Logical Workflow for Troubleshooting this compound Interference

troubleshooting_workflow start Assay Results Suspected of PG Interference identify_assay Identify the Assay (DCFDA, Griess, MTT, etc.) start->identify_assay dcda_q DCFDA Assay? identify_assay->dcda_q griess_q Griess Assay? identify_assay->griess_q mtt_q MTT Assay? identify_assay->mtt_q dcda_cause Cause: ROS Scavenging (False Negative) dcda_q->dcda_cause Yes griess_cause Cause: Biological Inhibition of NO (True Negative) griess_q->griess_cause Yes mtt_cause Cause: Direct MTT Reduction (False Positive) mtt_q->mtt_cause Yes dcda_solution Solution: 1. Sample Cleanup (SPE) 2. Run Controls dcda_cause->dcda_solution griess_solution Solution: 1. Acknowledge Biological Effect 2. Run Chemical Control griess_cause->griess_solution mtt_solution Solution: 1. Sample Cleanup (Wash) 2. 'No-Cell' Control 3. Use Alternative Assay mtt_cause->mtt_solution end Accurate Results dcda_solution->end griess_solution->end mtt_solution->end interference_mechanisms cluster_dcda DCFDA Assay cluster_griess Griess Assay cluster_mtt MTT Assay pg1 This compound ros Reactive Oxygen Species (ROS) pg1->ros Scavenges dcda DCFDA Reagent ros->dcda Oxidizes fluorescence Fluorescence (Signal) dcda->fluorescence pg2 This compound cells Cells (e.g., Macrophages) pg2->cells Inhibits NO Production no Nitric Oxide (NO) cells->no Produces griess Griess Reagent no->griess Reacts with color_change Color Change (Signal) griess->color_change pg3 This compound mtt_reagent MTT Reagent (Yellow) pg3->mtt_reagent Directly Reduces formazan Formazan (Purple Signal) mtt_reagent->formazan spe_workflow start Sample with This compound condition 1. Condition C18 Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load collect 3. Collect Eluate (this compound-Free Sample) load->collect assay Proceed with Colorimetric Assay collect->assay

References

Troubleshooting peak tailing in propyl gallate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly peak tailing, encountered during the HPLC analysis of propyl gallate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it can reduce analytical accuracy and resolution.[2][3] Specifically, it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[1][3]

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and limit of quantification.[1]

  • Impacted Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of the analysis.[1][3]

A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for high-precision analytical methods.[3][4]

Q2: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing for this compound, a phenolic compound, typically arises from several factors:[5]

  • Secondary Interactions with the Stationary Phase: this compound's phenolic hydroxyl groups can interact with residual silanol (B1196071) groups on the surface of silica-based columns.[6][7] These active sites can cause some analyte molecules to be retained longer than others, resulting in a tailed peak.

  • Mobile Phase pH Issues: The pH of the mobile phase plays a critical role. This compound is a weak acid with a pKa around 8.[8][9] If the mobile phase pH is not suitably controlled, interactions between ionized this compound and the stationary phase can lead to peak distortion.[10][11]

  • Column Contamination and Degradation: Over time, columns can be contaminated by strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.[3][6]

  • Instrumental Issues: Problems such as excessive extra-column volume (dead volume) in the tubing and connections, or a void at the head of the column, can lead to peak distortion.[2][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak tailing.[6][12]

Q3: Can the sample solvent cause peak tailing for this compound?

Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the initial band of analyte to spread on the column, leading to peak distortion, which can include tailing.[6][13] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[14]

Q4: How does mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter. This compound has acidic phenolic hydroxyl groups and a pKa of approximately 8.[8][9] To ensure sharp, symmetrical peaks, it is advisable to work at a pH that is at least 2 pH units below the pKa. Operating at a low pH (e.g., pH 2.5-3) suppresses the ionization of the residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with this compound.[15] This is a common strategy in published HPLC methods for this compound, which often include an acid like phosphoric or formic acid in the mobile phase.[16][17]

Q5: What is the difference between peak tailing and peak fronting?

Peak tailing occurs when the back half of the peak is broader than the front half.[5] Conversely, peak fronting is when the front half of the peak is broader than the back half.[15] Peak fronting can be caused by issues such as sample overload, poor sample solubility, or a collapsed column bed.[5][15]

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Tailing

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common solutions before moving to more complex and time-consuming ones.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System-Wide Issue check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific or Method Issue check_all_peaks->analyte_specific_issue No check_connections Check for loose fittings and dead volume. Minimize tubing length and diameter. system_issue->check_connections check_column_void Inspect for column void. Consider replacing the column. check_connections->check_column_void resolved Peak Shape Improved check_column_void->resolved check_overload Reduce sample concentration/injection volume by 10x. Does peak shape improve? analyte_specific_issue->check_overload overload_confirmed Issue is Sample Overload. Adjust sample concentration. check_overload->overload_confirmed Yes check_mobile_phase Optimize Mobile Phase check_overload->check_mobile_phase No overload_confirmed->resolved lower_ph Lower mobile phase pH to 2.5-3.0 using an acid modifier (e.g., 0.1% formic acid). check_mobile_phase->lower_ph check_column Evaluate Column lower_ph->check_column use_endcapped Use a modern, high-purity, end-capped C18 or C8 column. check_column->use_endcapped flush_column Flush column with a strong solvent to remove contaminants. use_endcapped->flush_column flush_column->resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Steps

1. Investigate Secondary Silanol Interactions

Secondary interactions with active silanol groups on the silica (B1680970) packing are a primary cause of tailing for phenolic compounds like this compound.[4][5]

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[4] Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acidic modifier like formic acid or phosphoric acid (0.1% is a good starting point).[15][16] This ensures the silanols are protonated and less likely to interact with this compound.

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been "end-capped."[2][4] End-capping chemically deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.[4]

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) can sometimes improve peak shape by enhancing mass transfer kinetics.[18][19]

2. Address Instrumental and Column Health Issues

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005 inches or 0.12 mm ID).[1][2] Check all fittings to ensure they are properly seated and not contributing to dead volume.[13] Tailing that is more pronounced for early-eluting peaks often points to excessive extra-column volume.[19]

  • Check for Column Voids or Blockages: A sudden drop in pressure or a distorted peak shape could indicate a void at the column inlet or a blocked frit.[5] Try reversing and flushing the column (disconnect it from the detector first). If the problem persists, the column may need to be replaced.[14]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample matrix that can create active sites and cause tailing.[5]

3. Rule Out Sample-Related Problems

  • Test for Sample Overload: To check for mass overload, dilute your sample 10-fold and re-inject.[20] If the peak shape improves and becomes more symmetrical, your original sample was too concentrated.[20]

  • Ensure Proper Sample Solvent: Dissolve your this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that effectively dissolves the sample.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₅[8][21]
Molecular Weight212.20 g/mol [8][21]
pKa~7.94 - 8.11[8][9]
Water Solubility1 - 3.5 mg/mL at 20-25°C[8][21]
Organic Solvent SolubilitySoluble in ethanol, ether, and acetonitrile (B52724).[8][21]
Table 2: Recommended Starting HPLC Method Parameters for this compound
ParameterRecommendationRationaleReference(s)
Column C18 or C8, 150 x 4.6 mm, 5 µm (End-capped, high-purity silica)Provides good hydrophobic retention for this compound. End-capping minimizes silanol interactions.[16]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterLow pH (~2.5-3.0) suppresses silanol ionization, improving peak shape.[16][17][18]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[16]
Detection UV at ~275-280 nmThis compound has a UV maximum in this range.[16][17][18]
Column Temperature 30 - 40°CCan improve peak efficiency and reduce viscosity.[16][18]
Injection Volume 5 - 20 µLKeep volume low to prevent volumetric overload.[17][18]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound by maintaining a low pH.

Objective: To prepare 1 liter of Mobile Phase A (0.1% Formic Acid in Water).

Materials:

  • HPLC-grade water (1 L)

  • High-purity formic acid (~1 mL)

  • Graduated cylinder

  • Filtered storage bottle

Procedure:

  • Measure 1 liter of HPLC-grade water using a graduated cylinder and pour it into a clean, filtered mobile phase reservoir bottle.

  • Carefully pipette 1.0 mL of formic acid into the water.

  • Seal the bottle and swirl gently to mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.

  • This mobile phase can be used as the aqueous component (Mobile Phase A) in a gradient or isocratic separation with an organic modifier like acetonitrile (Mobile Phase B).

This technical support guide is intended for research and informational purposes only. Specific experimental conditions should be optimized for your particular instrumentation and application.

References

Technical Support Center: Propyl Gallate High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propyl gallate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in high-temperature experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of this compound in your work.

Troubleshooting Guide: High-Temperature Degradation of this compound

This guide addresses common issues encountered when using this compound at elevated temperatures.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of the Sample Oxidation of the phenolic groups in this compound, leading to the formation of colored quinone-type structures or polymeric species. This can be accelerated by the presence of trace metal ions.- Utilize Chelating Agents: Add a chelating agent like citric acid to sequester metal ions (e.g., iron, copper) that can catalyze oxidation. - Work in an Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use Synergistic Antioxidants: Combine this compound with other antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) for enhanced protection.
Precipitation or Cloudiness in Solution at High Temperatures This compound has limited solubility in some solvents, which can decrease at higher temperatures or as degradation occurs. Degradation products may also be insoluble.- Solvent Selection: Ensure this compound is fully dissolved in a suitable solvent before heating. Consider using a co-solvent system if necessary. - pH Adjustment: The solubility and stability of this compound can be pH-dependent. Adjusting the pH of aqueous solutions may improve solubility and stability. - Monitor for Degradation: If precipitation occurs upon heating, it may be a sign of significant degradation. Analyze the precipitate to identify its composition.
Loss of Antioxidant Activity Thermal degradation of this compound into less effective or inactive compounds, such as n-propanol and gallic acid. The rate of degradation increases significantly at temperatures above its melting point (around 146-150°C) and is rapid in conditions like frying oils (>190°C).- Temperature Control: Maintain the experimental temperature below the degradation threshold of this compound whenever possible. Its stability decreases significantly above 200-220°C. - Employ Stabilizers: Use synergistic antioxidants (BHA, BHT) and chelating agents (citric acid) to protect this compound from thermal decomposition. - Optimize Concentration: Ensure the concentration of this compound is sufficient for the expected oxidative stress at the target temperature.
Inconsistent Experimental Results Variability in experimental conditions, purity of this compound, or the presence of contaminants.- Standardize Protocols: Ensure consistent heating rates, atmospheric conditions, and sample preparation for all experiments. - Use High-Purity this compound: Impurities can act as catalysts for degradation. Use a high-purity grade of this compound for sensitive applications. - Control for Contaminants: Be mindful of potential contaminants in your system, such as metal ions from spatulas or glassware, which can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to degrade?

A1: this compound is thermally stable up to approximately 200-220°C.[1] Its melting point is around 146-150°C.[2][3] Above its melting point, and especially in environments like frying oils (temperatures exceeding 190°C), its degradation can be rapid.[2]

Q2: What are the primary degradation products of this compound at high temperatures?

A2: At high temperatures, this compound can decompose through various pathways. One of the identified volatile degradation products is n-propanol.[4][5][6] Other degradation routes include hydrolysis to gallic acid and propanol, and oxidation to form quinones and polymeric species.[4]

Q3: How can I prevent the degradation of this compound in my high-temperature application?

A3: To prevent degradation, you can:

  • Use Synergistic Antioxidants: this compound is often used in combination with BHA and BHT, which can have a synergistic protective effect.[2]

  • Add Chelating Agents: Use a chelating agent like citric acid to bind metal ions that can catalyze oxidative degradation.[2]

  • Control the Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Optimize Temperature: Keep the processing temperature as low as possible and below the significant degradation temperature of this compound.

Q4: What is the mechanism behind the synergistic effect of this compound with BHA and BHT?

A4: The synergistic effect arises from the different antioxidant mechanisms and regeneration pathways of the antioxidants. For instance, one antioxidant can regenerate the other after it has been oxidized, allowing the antioxidant mixture to have a longer-lasting effect than the individual components.

Q5: Can the pH of my system affect the stability of this compound at high temperatures?

A5: Yes, the pH can influence the stability and antioxidant activity of this compound. The phenolic hydroxyl groups can deprotonate at higher pH, which can affect its reactivity and solubility. The optimal pH for stability will depend on the specific system and other components present.

Data Presentation: Thermal Stability of this compound

The following table summarizes the thermal properties of this compound and its performance when used as a stabilizer in a polymer matrix.

Property Value Reference
Melting Point146-150 °C[2][3]
Onset of Decomposition (TGA)~220 °C[1][7]
Increase in Oxidation Onset Temperature of Polylactide (PLA) with 1% w/w this compound ~61 °C[3]
Increase in Oxidation Onset Temperature of Polyhydroxyalkanoate (PHA) with 1% w/w this compound ~26 °C[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity this compound

  • TGA sample pans (e.g., platinum or alumina)

  • Analytical balance

  • Inert gas (e.g., nitrogen) and/or an oxidative gas (e.g., air)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Set the purge gas (typically nitrogen for decomposition analysis or air for oxidative stability) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

Differential Scanning Calorimetry (DSC) of this compound

Objective: To determine the melting point and other thermal transitions of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity this compound

  • DSC sample pans and lids (e.g., aluminum)

  • Crimper for sealing pans

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a DSC pan. Seal the pan with a lid using a crimper.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas (typically nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 200°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point is identified as the peak temperature of the endothermic event. The onset temperature of melting can also be determined.

Visualizations

Thermal_Degradation_Pathway propyl_gallate This compound high_temp High Temperature (>200°C) propyl_gallate->high_temp oxidation Oxidation high_temp->oxidation hydrolysis Hydrolysis high_temp->hydrolysis quinones Quinones oxidation->quinones polymeric Polymeric Products oxidation->polymeric gallic_acid Gallic Acid hydrolysis->gallic_acid n_propanol n-Propanol hydrolysis->n_propanol

Caption: Thermal degradation pathways of this compound.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of this compound place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Set Purge Gas (N2 or Air) load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp Temperature to 600°C at 10°C/min equilibrate->ramp plot Plot Weight Loss vs. Temperature ramp->plot determine Determine Onset of Decomposition plot->determine

Caption: Experimental workflow for TGA analysis.

Synergistic_Antioxidant_Mechanism PG This compound (PG) FreeRadical Free Radical (R•) PG->FreeRadical Donates H• PG_Radical PG Radical (PG•) PG->PG_Radical BHT BHT BHT->PG_Radical Regenerates PG BHT_Radical BHT Radical (BHT•) BHT->BHT_Radical OxidizedSubstrate Oxidized Substrate (ROO•) FreeRadical->OxidizedSubstrate StableProduct Stable Product (RH) FreeRadical->StableProduct Substrate Substrate (RH) Substrate->FreeRadical Oxidation Regenerated_PG Regenerated PG PG_Radical->Regenerated_PG

Caption: Synergistic antioxidant mechanism.

References

Technical Support Center: Propyl Gallate Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propyl gallate (PG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the typical cytotoxic concentration range for this compound in non-cancerous cell lines?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. Generally, cytotoxic effects are observed in the micromolar (µM) to millimolar (mM) range. For example, in human pulmonary fibroblasts (HPF), PG induces cell death at concentrations between 400–1,600 μM.[1] In isolated rat hepatocytes, cytotoxicity is observed in the range of 0.5-2.0 mM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range.

Q2: I am observing higher/lower than expected cytotoxicity. What are the possible reasons?

Several factors can influence the cytotoxic effects of this compound:

  • Cell Density: High cell density can lead to nutrient depletion and changes in the microenvironment, potentially altering the cellular response to PG. Conversely, very low cell density can make cells more susceptible to chemical-induced stress.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound or otherwise influence its activity. Running experiments in low-serum or serum-free conditions may increase the apparent cytotoxicity.

  • Solvent and Final Concentration: this compound is sparingly soluble in aqueous solutions.[2] It is often dissolved in organic solvents like DMSO or ethanol. Ensure that the final solvent concentration in your culture medium is low (typically <0.1%) and consistent across all wells, including controls, as the solvent itself can be toxic.

  • Pro-oxidant vs. Antioxidant Effects: this compound can act as either an antioxidant or a pro-oxidant depending on the cellular context and concentration.[3] At high concentrations or in the presence of certain metal ions, it can generate reactive oxygen species (ROS), leading to increased cytotoxicity.[3]

Q3: My results show high variability between replicate wells. How can I improve consistency?

High variability is a common issue in cytotoxicity assays. Here are some troubleshooting tips:

  • Ensure Homogeneous Cell Seeding: Create a uniform single-cell suspension before plating to ensure an equal number of cells in each well.

  • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize variations in the volumes of cell suspension, media, and reagents.

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Precipitation: Visually inspect your wells after adding this compound to ensure it has not precipitated out of solution, which can lead to inconsistent exposure.

Q4: Can I mitigate the cytotoxic effects of this compound in my experiments?

Yes, co-treatment with antioxidants can often mitigate this compound-induced cytotoxicity. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been shown to attenuate cell death and loss of mitochondrial membrane potential induced by PG in human pulmonary fibroblasts.[4]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-cancerous cell lines. Note that experimental conditions such as incubation time can significantly influence these values.

Cell LineCell TypeIncubation TimeIC50Reference(s)
Human Pulmonary Fibroblasts (HPF)Fibroblast24 hNot explicitly defined, but cell death initiates at 400 µM[1]
Rat HepatocytesHepatocyteNot specifiedCytotoxicity observed at 0.5-2.0 mM[5]
Human Trophoblasts (HTR8/SVneo)TrophoblastNot specifiedSignificant reduction in proliferation and apoptosis induction observed[6]
Calf Pulmonary Artery Endothelial Cells (CPAEC)Endothelial24 hDose-dependent inhibition of growth[3]
Human Umbilical Vein Endothelial Cells (HUVEC)Endothelial24 hDose-dependent inhibition of growth[3]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess this compound cytotoxicity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve PG).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with this compound, collect both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the integrity of the mitochondrial membrane, which is often compromised during apoptosis.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Staining: After treatment, incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as Rhodamine 123 or JC-1. For Rhodamine 123, a typical concentration is 0.1 mg/mL for 30 minutes at 37°C.[1]

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
  • Preparation: Prepare a stock solution of NAC in sterile water or PBS.

  • Pre-treatment: Pre-incubate the cells with NAC for 1-2 hours before adding this compound. A typical concentration of NAC to start with is 1-5 mM.

  • Co-treatment: Add this compound to the NAC-containing medium and incubate for the desired experimental duration.

  • Assessment: Perform cytotoxicity assays as described above to evaluate the protective effect of NAC.

Visualizations

This compound-Induced Mitochondrial Apoptosis Pathway

propyl_gallate_apoptosis PG This compound ROS ↑ Reactive Oxygen Species (ROS) PG->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress MMP ↓ Mitochondrial Membrane Potential Mito_Stress->MMP Bax ↑ Bax Mito_Stress->Bax CytoC Cytochrome c Release MMP->CytoC Bax->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces mitochondrial apoptosis via ROS production and Bax activation.

General Experimental Workflow for Assessing Cytotoxicity

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Non-Cancerous Cell Line Cell_Seeding 3. Seed Cells in Multi-well Plate Cell_Culture->Cell_Seeding PG_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat Cells with This compound PG_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Desired Duration Treatment->Incubation MTT 6a. MTT Assay (Viability) Incubation->MTT Annexin 6b. Annexin V/PI (Apoptosis) Incubation->Annexin MMP_Assay 6c. MMP Assay (Mitochondria) Incubation->MMP_Assay Data_Analysis 7. Data Analysis & Interpretation MTT->Data_Analysis Annexin->Data_Analysis MMP_Assay->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity in non-cancerous cell lines.

Troubleshooting Logic for Unexpected Cytotoxicity Results

troubleshooting_logic Start Unexpected Cytotoxicity Results High_Var High Variability? Start->High_Var No_Effect No/Low Cytotoxicity? Start->No_Effect High_Tox Higher than Expected Cytotoxicity? Start->High_Tox High_Var->No_Effect No Check_Seeding Review Cell Seeding Protocol High_Var->Check_Seeding Yes No_Effect->High_Tox No Check_PG_Conc Verify PG Concentration & Solubility No_Effect->Check_PG_Conc Yes Check_Solvent Verify Final Solvent Concentration High_Tox->Check_Solvent Yes Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Edge_Effect Mitigate Edge Effects Check_Pipetting->Edge_Effect Check_Inc_Time Increase Incubation Time Check_PG_Conc->Check_Inc_Time Check_Cell_Health Assess Cell Health & Passage Number Check_Inc_Time->Check_Cell_Health Check_Contam Check for Contamination Check_Solvent->Check_Contam Consider_ProOx Consider Pro-oxidant Effect Check_Contam->Consider_ProOx

Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity results.

References

Technical Support Center: Propyl Gallate and Metal Ion Incompatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with propyl gallate's incompatibility with metal ions in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

This compound (propyl 3,4,5-trihydroxybenzoate) is an antioxidant commonly used as an excipient in pharmaceutical formulations, as well as in food and cosmetics.[1][2] Its primary function is to prevent the oxidative degradation of active pharmaceutical ingredients (APIs) and other components susceptible to oxidation, thereby enhancing the stability and shelf-life of the product.[1][3] It works by scavenging free radicals.[3]

Q2: I've observed a discoloration or precipitation in my solution containing this compound. What could be the cause?

A common cause for discoloration or precipitation in solutions containing this compound is its incompatibility with metal ions. This compound can chelate metal ions, leading to the formation of intensely colored complexes.[4] With iron ions, this can result in a blue-black coloration.[5] This interaction can also lead to the formation of insoluble complexes, which then precipitate out of the solution.

Q3: Which metal ions are known to be incompatible with this compound?

This compound is known to be incompatible with a range of metal ions, including:

  • Iron (Fe²⁺, Fe³⁺)[4]

  • Copper (Cu²⁺)[3]

  • Aluminum (Al³⁺)

  • Zinc (Zn²⁺)

  • Tin (Sn²⁺)

The interaction with iron is particularly notable for producing a strong blue-black color.[5]

Q4: At what pH does this incompatibility typically occur?

The complexation of this compound with metal ions is pH-dependent. Studies have shown that this interaction readily occurs at a pH of 6. The formation of these complexes is influenced by the deprotonation of the phenolic hydroxyl groups of this compound, which is more favorable at higher pH values.

Troubleshooting Guide

Issue 1: Unexpected Color Change in a this compound-Containing Solution

Symptoms:

  • The solution develops a blue, black, green, or other intense color upon addition of this compound or other components.

Possible Cause:

  • Contamination of one or more solution components with trace metal ions, which are chelating with this compound.

Troubleshooting Steps:

  • Identify the Source of Metal Ions:

    • Review the certificates of analysis for all raw materials (API, excipients, solvents) for specifications on heavy metal content.

    • Consider the possibility of metal leaching from equipment (e.g., stainless steel vessels, spatulas).

  • Visual Confirmation:

    • Prepare a simple solution of this compound in the same solvent system.

    • Intentionally add a small, known amount of a suspected metal salt solution (e.g., FeCl₃, CuSO₄).

    • Observe if the characteristic color change occurs, confirming the incompatibility.

  • Preventative Measures:

    • Use high-purity, low-metal content raw materials.

    • Employ non-metallic or glass equipment where possible.

    • Incorporate a chelating agent, such as citric acid, into the formulation before adding this compound.[4]

Issue 2: Precipitation or Cloudiness in a this compound Solution

Symptoms:

  • The solution becomes cloudy or a precipitate forms after the addition of this compound.

Possible Cause:

  • Formation of an insoluble this compound-metal ion complex.

Troubleshooting Steps:

  • Confirm Metal Ion Presence:

    • Follow the steps outlined in Issue 1 to identify the source of metal contamination.

  • pH Adjustment:

    • Measure the pH of your solution. Complexation is often more pronounced at neutral to alkaline pH. Lowering the pH (if compatible with your formulation) may reduce complex formation.

  • Use of a Sequestering Agent:

    • The most effective solution is often the addition of a stronger chelating agent that will preferentially bind to the metal ions. Citric acid is a commonly used and effective sequestering agent for this purpose.[4]

Data Presentation

Table 1: Apparent Formation Constants (log K) of this compound with Various Metal Ions at pH 6

Metal IonApparent Formation Constant (log K)Stoichiometry (Metal:this compound)
Cu²⁺5.58 ± 0.051:1
Al³⁺5.10 ± 0.161:1
Fe³⁺4.78 ± 0.071:1
Sn²⁺4.05 ± 0.021:1

Data sourced from Zhang et al. (2023).

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound-Metal Ion Chelation

This protocol provides a method to observe and quantify the chelation of metal ions by this compound.

Objective: To detect the formation of a this compound-metal complex and determine its characteristic absorbance spectrum.

Materials:

  • This compound standard

  • Metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration

  • Solvent system relevant to the user's experiment (e.g., water, ethanol/water mixture)

  • Buffer solution (e.g., acetate (B1210297) buffer for pH 6)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a stock solution of the metal salt in the same solvent.

  • Blank Measurement: Fill a cuvette with the solvent/buffer system and use this as the blank to zero the spectrophotometer.

  • This compound Spectrum: Record the UV-Vis spectrum of a dilute solution of this compound.

  • Titration:

    • To a cuvette containing a known concentration of this compound solution, add incremental amounts of the metal salt solution.

    • After each addition, gently mix the solution and record the UV-Vis spectrum.

  • Data Analysis:

    • Observe the changes in the spectra upon addition of the metal ion. The formation of a complex is indicated by the appearance of new absorbance peaks or a shift in existing peaks.

    • Plot the absorbance at the new peak's wavelength against the molar ratio of metal to this compound (Job's plot) to determine the stoichiometry of the complex.

Protocol 2: Mitigation of Metal Ion Incompatibility with Citric Acid

This protocol outlines the use of citric acid to prevent the formation of colored this compound-metal complexes.

Objective: To demonstrate the effectiveness of citric acid as a sequestering agent.

Materials:

  • This compound solution

  • Metal salt solution (e.g., FeCl₃)

  • Citric acid solution

  • The same solvent system as in Protocol 1

Procedure:

  • Induce Complex Formation: In a test tube or beaker, add the metal salt solution to the this compound solution to produce the characteristic colored complex.

  • Titrate with Citric Acid:

    • To the colored solution, add the citric acid solution dropwise while stirring.

    • Observe the disappearance of the color as the citric acid chelates the metal ions, breaking apart the this compound-metal complex.

  • Preventative Method:

    • To a fresh solution of the metal salt, first add the citric acid solution and mix well.

    • Then, add the this compound solution.

    • Observe that no significant color change occurs, as the metal ions are already sequestered by the citric acid.

Visualizations

PropylGallateChelation PG This compound (in solution) Complex Colored this compound- Metal Complex PG->Complex Chelation Metal Metal Ion (e.g., Fe³⁺) (from contamination) Metal->Complex Precipitate Precipitation Complex->Precipitate if insoluble

Caption: this compound chelation with metal ions leading to discoloration and potential precipitation.

TroubleshootingWorkflow start Discoloration or Precipitation Observed check_metal Is metal ion contamination suspected? start->check_metal identify_source Identify source: - Raw materials (check CoA) - Equipment leaching check_metal->identify_source Yes end Problem Resolved check_metal->end No (investigate other causes) add_chelator Add a sequestering agent (e.g., Citric Acid) before this compound identify_source->add_chelator use_high_purity Use high-purity, low-metal raw materials and glass/non-metallic equipment identify_source->use_high_purity add_chelator->end use_high_purity->end

Caption: Troubleshooting workflow for this compound incompatibility issues.

CitricAcidMechanism cluster_0 Without Citric Acid cluster_1 With Citric Acid PG1 This compound Complex1 Colored Complex (Incompatibility) PG1->Complex1 Metal1 Metal Ion (Fe³⁺) Metal1->Complex1 PG2 This compound Metal2 Metal Ion (Fe³⁺) Complex2 Stable Metal-Citrate Complex (Colorless) Metal2->Complex2 Citric Citric Acid (Sequestering Agent) Citric->Complex2 Preferential Chelation

Caption: Mechanism of citric acid in preventing this compound-metal ion incompatibility.

References

Minimizing propyl gallate auto-oxidation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing propyl gallate auto-oxidation in experimental setups.

Troubleshooting Guide

Issue: this compound solution appears discolored (yellow/brown).

Cause: This is a primary indicator of this compound auto-oxidation. The color change results from the formation of quinone-like structures and other colored degradation products. This process is accelerated by factors such as exposure to light, elevated pH, presence of dissolved oxygen, and contamination with metal ions.

Solution Workflow:

cluster_troubleshooting Troubleshooting Discolored this compound Solution start Discolored Solution Observed check_storage Review Storage Conditions: - Protected from light? - Stored at recommended temp? - Tightly sealed container? start->check_storage check_preparation Examine Solution Preparation: - Was deoxygenated solvent used? - Any metal ion contamination? - pH of the solution? start->check_preparation action_remake Action: Prepare Fresh Solution check_storage->action_remake If conditions were suboptimal check_preparation->action_remake If issues identified protocol Follow Recommended Protocol: 1. Use deoxygenated, high-purity solvent. 2. Add a chelating agent (e.g., citric acid). 3. Adjust pH to be slightly acidic if compatible. 4. Prepare fresh, use immediately. action_remake->protocol end_node Stable Solution Achieved protocol->end_node

Caption: Troubleshooting workflow for discolored this compound solutions.

Issue: Inconsistent experimental results when using this compound.

Cause: If this compound is degrading, its effective concentration will decrease over the course of an experiment, leading to variability. The oxidation products themselves might also interfere with the experimental system.

Solution:

  • Quantify this compound Concentration: Use an analytical method like HPLC with UV detection to determine the actual concentration of this compound in your stock and working solutions at the beginning and end of your experiment.[1] A significant drop in concentration indicates degradation.

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Avoid storing aqueous solutions for more than a day.[2]

  • Inert Atmosphere: When preparing stock solutions, particularly in organic solvents, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]

  • Control Environmental Factors: Ensure your experimental setup is protected from light and high temperatures, as these can accelerate auto-oxidation.[3][4] this compound's stability decreases at high temperatures.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound auto-oxidation?

A1: this compound primarily acts as an antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals.[6][7] This process generates a phenoxyl radical from the this compound molecule, which is less reactive. However, in the presence of oxygen, these radicals can participate in further reactions, leading to the formation of colored and inactive products. This process is catalyzed by factors like light, high pH, and metal ions.[3][6][7]

cluster_pathway This compound Auto-Oxidation Pathway PG This compound (PG-OH) PGRadical This compound Radical (PG-O•) PG->PGRadical StableRadical Stabilized Radical (RH) PG->StableRadical Radical Free Radical (R•) Radical->PG abstracts H• Oxygen Oxygen (O2) + Catalysts (Light, Metal Ions, High pH) PGRadical->Oxygen reacts with Degradation Oxidized Degradation Products (e.g., Quinones) Oxygen->Degradation

Caption: Simplified pathway of this compound's antioxidant action and subsequent oxidation.

Q2: How does pH affect the stability of this compound?

A2: this compound is more stable in acidic to neutral solutions. As the pH increases (becomes more alkaline), the phenolic hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation. Studies have shown that its oxidative activity is higher in acidic conditions (e.g., pH 2), but this can also correlate with faster degradation in the presence of oxygen.[8][9] For many applications, a slightly acidic pH is optimal for stability.

Q3: Why is it recommended to use a chelating agent with this compound?

A3: this compound can chelate metal ions, particularly iron and copper.[3][6][7] These metal ions can act as catalysts in oxidation reactions (like the Fenton reaction), which generate free radicals.[6] By chelating these metals, this compound reduces their catalytic activity, thus preventing the initiation of oxidative chains. However, this can also lead to the formation of colored complexes.[3][4] Adding a stronger chelating agent like citric acid can preferentially bind to trace metal contaminants, preventing them from reacting with this compound and improving its stability.[3]

Q4: What is the best way to prepare and store a this compound stock solution?

A4: To ensure maximum stability:

  • Solvent Choice: this compound is sparingly soluble in water but dissolves well in organic solvents like ethanol, DMSO, and DMF.[2] For aqueous applications, a common method is to first dissolve it in a small amount of an organic solvent before diluting with the aqueous buffer.[2][10][11]

  • Deoxygenate: Purge the solvent with an inert gas (nitrogen or argon) to minimize dissolved oxygen.

  • Storage: Store stock solutions in a tightly sealed, non-metallic container, protected from light, and at a low temperature (e.g., -20°C).[3][4][10]

  • Fresh is Best: Aqueous solutions should not be stored for more than one day.[2] It is always best to prepare solutions fresh before use.

Data Summary

Table 1: Factors Influencing this compound Stability

FactorEffect on StabilityMitigation StrategyReferences
pH Decreased stability at alkaline pH.Maintain a slightly acidic to neutral pH where possible.[8][9][12]
Temperature Stability decreases at elevated temperatures (e.g., >150°C).Store solutions in a cool place; avoid heating unless necessary for the experiment.[3][4][5]
Light Promotes photo-oxidation.Store in amber vials or protect from light with aluminum foil.[3][4][13]
Metal Ions (Fe, Cu) Catalyze oxidation; can form colored complexes.Use high-purity reagents and solvents; add a chelating agent like citric acid.[3][6][7][14][15][16]
Oxygen Essential for the auto-oxidation process.Use deoxygenated solvents; prepare solutions under an inert atmosphere.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound
  • Prepare Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol). For example, prepare a 20% (w/v) stock solution in DMSO.[10][11] This stock should be stored at -20°C in a light-protected, tightly sealed container.

  • Prepare Final Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS).

    • If compatible with your experiment, add a chelating agent such as citric acid to a final concentration of 0.05-0.1%.

    • Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 15-20 minutes.

  • Prepare Working Solution:

    • While stirring the deoxygenated buffer, slowly add the required volume of the this compound stock solution to achieve your final desired concentration.

    • Use the solution immediately after preparation for best results.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general guideline. Specific parameters may need to be optimized for your equipment.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C8 or C18 reverse-phase column (e.g., Waters Symmetry C8).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) with a small amount of phosphoric acid (e.g., 68:32:0.1 v/v/v water:acetonitrile:phosphoric acid).[1]

  • Flow Rate: Approximately 0.8-1.0 mL/min.

  • Detection: UV detection at approximately 273-280 nm.[1][2]

  • Procedure:

    • Prepare a standard curve using known concentrations of this compound.

    • Inject your experimental samples.

    • Quantify the this compound peak by comparing its area to the standard curve. This will allow you to assess the extent of degradation over time.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison: Propyl Gallate vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl gallate, the n-propyl ester of gallic acid, and its parent compound, gallic acid, are phenolic compounds widely recognized for their antioxidant properties.[1][2] While structurally similar, the addition of a propyl group to gallic acid alters its physicochemical properties, such as lipophilicity, which in turn influences its biological activity.[3][4] This guide provides an objective, data-driven comparison of their in vitro performance, focusing on antioxidant capacity, cytotoxicity, and anti-inflammatory effects to aid researchers in selecting the appropriate compound for their experimental needs.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro assays, offering a direct comparison of the efficacy of this compound and gallic acid.

Table 1: Comparative Antioxidant Activity
AssayThis compoundGallic AcidKey Findings
DPPH Radical Scavenging WeakerStrongerGallic acid demonstrates stronger free-radical-scavenging activity in the DPPH assay.[5]
ABTS Radical Scavenging WeakerStrongerSimilar to the DPPH assay, gallic acid shows more potent scavenging of the ABTS radical cation.[5]
Trichloromethyl Peroxyl Radical (CCl₃O₂•) Scavenging 1.67 x 10⁷ M⁻¹s⁻¹4.47 x 10⁵ M⁻¹s⁻¹This compound is significantly more reactive and effective at scavenging this lipid-soluble radical.[6]
Phospholipid Peroxidation Inhibition Strong InhibitionWeak InhibitionThis compound is more effective at decreasing the peroxidation of ox brain phospholipids.[6]
Table 2: Comparative Cytotoxicity (IC₅₀ Values)
Cell LineThis compoundGallic AcidKey Findings
MCF-7 (Human Breast Cancer) >1000 µg/mL166.90 µg/mLGallic acid is moderately cytotoxic, while this compound is considered non-cytotoxic in this assay.[3][7]
Hep3B (Hepatocellular Carcinoma) ~135 µg/mLNot ReportedThis compound shows dose-dependent cytotoxicity against various HCC cell lines.[8]
Mahlavu (Hepatocellular Carcinoma) ~40 µg/mLNot ReportedThis compound's cytotoxicity is higher in poorly differentiated HCC cells.[8]
A549 (Human Lung Cancer) ~800 µM (at 24h)Not ReportedThis compound inhibits lung cancer cell growth at high concentrations.[9]
Rat Hepatocytes More PotentLess PotentThis compound shows greater potency in impairing mitochondrial function, leading to cytotoxicity.[10][11]

In Vitro Performance Analysis

Antioxidant and Pro-oxidant Activities

The primary mechanism of antioxidant action for both molecules is the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.[12][13]

  • Radical Scavenging: In aqueous-based radical scavenging assays like DPPH and ABTS, the greater activity of gallic acid suggests its superior performance as a free-radical scavenger in hydrophilic environments.[5] Conversely, this compound's increased lipophilicity makes it a more potent inhibitor of lipid peroxidation and a more effective scavenger of lipid-soluble radicals like the trichloromethyl peroxyl radical.[6]

  • Pro-oxidant Effects: Under certain in vitro conditions, particularly in the presence of metal ions, both gallic acid and this compound can exhibit pro-oxidant properties, accelerating damage to molecules like deoxyribose.[6] this compound has also been identified as a potent generator of hydrogen peroxide (H₂O₂) in vitro, which is directly related to its cytotoxicity in some cell lines.[10]

G PG This compound Antioxidant Antioxidant Assays (DPPH, ABTS, Lipid Peroxidation) PG->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, SRB on Cancer/Normal Cells) PG->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO, COX-2, NF-κB) PG->AntiInflammatory GA Gallic Acid GA->Antioxidant GA->Cytotoxicity GA->AntiInflammatory Result_Lipid Superior Lipid Antioxidant Antioxidant->Result_Lipid PG > GA Result_Aqueous Superior Aqueous Antioxidant Antioxidant->Result_Aqueous GA > PG Result_Cyto Variable Cytotoxicity (Cell-type dependent) Cytotoxicity->Result_Cyto Result_Inflam Potent Anti-inflammatory (NF-κB Inhibition) AntiInflammatory->Result_Inflam PG (demonstrated) G LPS Inflammatory Stimulus (LPS/TPA) IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB Translocation p65 Nuclear Translocation NFkB->Translocation Gene Pro-inflammatory Gene Expression (COX-2, iNOS) Translocation->Gene PG This compound PG->IKK inhibits PG->IkB inhibits G start Start prep_reagents Prepare DPPH Solution & Test Compound Dilutions (this compound, Gallic Acid) start->prep_reagents mix Mix DPPH Solution with Test Compound prep_reagents->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition & Determine IC50 Value measure->calculate end End calculate->end

References

A Comparative Guide to the Validation of a New HPLC Method for Propyl Gallate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of propyl gallate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on performance, efficiency, and adherence to validation standards.

This compound (propyl 3,4,5-trihydroxybenzoate) is a widely used antioxidant in the food, pharmaceutical, and cosmetic industries to prevent the oxidative degradation of fats and oils. Accurate and reliable analytical methods are crucial for the quality control and stability testing of products containing this additive. This guide offers a side-by-side look at the validation parameters of an established RP-HPLC method and a newer, faster UHPLC approach.

Experimental Protocols

Established Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is based on a validated stability-indicating RP-HPLC technique for the determination of this compound in pharmaceutical syrup formulations.

Chromatographic Conditions:

  • Instrument: HPLC system with UV detection

  • Column: Waters Symmetry Shield C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of water, acetonitrile (B52724), and phosphoric acid in the ratio of 68:32:0.1 (v/v/v)[1]

  • Flow Rate: 0.80 mL/min[1]

  • Detection: UV at 280 nm[1]

  • Injection Volume: 50 µL[1]

  • Column Temperature: 40°C[1]

  • Run Time: The retention time for this compound is approximately 8.15 minutes, with a total run time of 40 minutes to ensure elution of all components.[1]

Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of this compound is prepared in the mobile phase.

  • Sample Solution: The sample is diluted with the mobile phase to a suitable concentration.

New Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is a rapid, high-throughput approach for the analysis of several antioxidants, including this compound, in various matrices.

Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity LC system or equivalent UHPLC system with UV detection.[2]

  • Column: A short column packed with sub-2 µm particles.

  • Mobile Phase: A gradient elution using diluted acetic or phosphoric acid (Eluent A) and a 50:50 (v/v) mixture of methanol (B129727) and acetonitrile (Eluent B).[2]

  • Flow Rate: Approximately 1.9 mL/min.[2]

  • Detection: UV at 280 nm.[2]

  • Injection Volume: Not specified, but typically smaller volumes are used in UHPLC.

  • Column Temperature: 45°C.[2]

  • Run Time: The analysis time for this compound and other antioxidants is less than 2 minutes.[2]

Standard and Sample Preparation:

  • Standard Stock Solution: A mixed standard solution of antioxidants, including this compound, is prepared.

  • Sample Preparation: For oil samples, an extraction step is required before analysis.[2]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, such as the HPLC and UHPLC methods for this compound, in accordance with ICH guidelines.

G HPLC/UHPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select Chromatographic Conditions A->B C Initial Method Optimization B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Detection Limit (LOD) C->H I Quantitation Limit (LOQ) C->I J Robustness C->J K Statistical Analysis of Validation Data D->K E->K F->K G->K H->K I->K J->K L Validation Report Generation K->L

Caption: A flowchart of the HPLC/UHPLC method validation process.

Performance Comparison

The following table summarizes the key performance parameters of the established RP-HPLC method and the new UHPLC method for the analysis of this compound.

Validation Parameter Established RP-HPLC Method New UHPLC Method
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.6% - 101.5%Not explicitly stated for this compound, but recovery studies were performed on spiked oil samples.
Precision (RSD%) Intra-day: 0.2-0.8%, Inter-day: 0.3-0.9%Repeatability of peak areas and retention times showed low RSD%.
Limit of Detection (LOD) 0.3 µg/mL≤ 0.1 µg/mL.[2]
Limit of Quantification (LOQ) 0.5 µg/mLApproximately 1 mg/kg or lower in an oil or fat sample.[2]
Specificity The method is stability-indicating, demonstrating specificity in the presence of degradation products.The method demonstrates good separation of this compound from other common antioxidants.[2]
Robustness The method was found to be robust with deliberate variations in flow rate, mobile phase composition, and column temperature.Not explicitly detailed in the application note, but UHPLC methods are generally designed for robust performance.
Analysis Time ~8.15 minutes per sample (total run time 40 min)[1]< 2 minutes per sample.[2]

Logical Relationship of Method Advancement

The transition from traditional HPLC to UHPLC represents a significant advancement in liquid chromatography. The following diagram illustrates the logical relationship between the key factors driving this evolution.

G Evolution from HPLC to UHPLC A Desire for Faster Analysis & Higher Throughput C Development of Sub-2 µm Column Packing Materials A->C B Advancements in Particle Technology B->C D Requirement for Higher Operating Pressures C->D E UHPLC Systems with Low Dispersion & High-Pressure Pumps D->E F Improved Resolution, Higher Sensitivity, Faster Separations E->F

Caption: The logical progression from HPLC to UHPLC technology.

Conclusion

Both the established RP-HPLC and the new UHPLC methods are demonstrated to be suitable for the quantitative analysis of this compound. The choice between the two will largely depend on the specific requirements of the laboratory.

The established RP-HPLC method is robust, well-documented, and provides excellent accuracy and precision. It is a reliable choice for routine quality control and stability studies where analysis time is not the primary constraint.

The new UHPLC method offers a significant advantage in terms of speed, with analysis times reduced by over 75%. This makes it an ideal choice for high-throughput screening and laboratories with a large number of samples. The use of sub-2 µm particles also leads to improved resolution and sensitivity. While the provided application note confirms the method's high performance, a full validation report in line with specific regulatory requirements would be necessary for its implementation in a GMP-regulated environment.

For research and development, the UHPLC method provides a powerful tool for rapid sample analysis. For quality control in a regulated setting, the established HPLC method remains a dependable option, while the UHPLC method presents a compelling case for method transfer and validation to enhance laboratory efficiency.

References

A Comparative Analysis of Propyl Gallate and Tert-Butylhydroquinone for Oxidative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on two widely used synthetic antioxidants, propyl gallate (PG) and tert-butylhydroquinone (B1681946) (TBHQ), has been developed to provide researchers, scientists, and drug development professionals with an in-depth analysis of their respective properties and performance. This guide offers a side-by-side examination of their chemical and physical characteristics, antioxidant mechanisms, efficacy in various systems, and their influence on cellular signaling pathways, supported by experimental data and detailed protocols.

Chemical and Physical Properties

This compound, the n-propyl ester of gallic acid, and tert-butylhydroquinone, a derivative of hydroquinone, are both phenolic compounds that function as antioxidants.[1][2] Their distinct structural differences, however, contribute to variations in their physical and chemical properties, influencing their application in different food and pharmaceutical matrices.

PropertyThis compound (PG)Tert-Butylhydroquinone (TBHQ)
Chemical Formula C₁₀H₁₂O₅C₁₀H₁₄O₂
Molecular Weight 212.20 g/mol 166.22 g/mol
Appearance White to creamy-white crystalline powderWhite to light tan crystalline powder
Melting Point 146-151 °C127-129 °C
Boiling Point Decomposes273 °C
Solubility in Water Slightly soluble (3.5 g/L)Slightly soluble (<1 g/L)
Solubility in Oils/Fats SolubleGood solubility

Antioxidant Mechanism: Free Radical Scavenging

Both this compound and TBHQ exert their antioxidant effects primarily by donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to product degradation. The resulting antioxidant radical is stabilized through resonance, rendering it less reactive.

The free radical scavenging mechanism for both compounds can be visualized as follows:

Antioxidant_Mechanism cluster_PG This compound (PG) Mechanism cluster_TBHQ TBHQ Mechanism PG This compound (PG-OH) PGR This compound Radical (PG-O•) PG->PGR donates H• FR_PG Free Radical (R•) NFR_PG Neutralized Molecule (RH) FR_PG->NFR_PG H• donation TBHQ TBHQ (TBHQ-OH) TBHQR TBHQ Radical (TBHQ-O•) TBHQ->TBHQR donates H• FR_TBHQ Free Radical (R•) NFR_TBHQ Neutralized Molecule (RH) FR_TBHQ->NFR_TBHQ H• donation

Caption: Free radical scavenging by this compound and TBHQ.

Comparative Antioxidant Efficacy

Direct comparisons of the antioxidant performance of this compound and TBHQ in various food systems have yielded varied results, often dependent on the specific food matrix, processing conditions, and the presence of other components.

Food SystemExperimental ConditionsKey Findings
Frozen Minced Sprats Storage at -15°C; measured peroxide value (PV) and thiobarbituric acid (TBA) value.A combination of 0.02% TBHQ and 0.02% this compound was most effective in inhibiting oxidative rancidity.[1]
Soybean Oil Rancimat oxidative stability analysis at 120°C.TBHQ was found to be the most efficient antioxidant in delaying autoxidation.[3]
Biodiesel (from Waste Cooking Oil) Oxidation stability measurements.TBHQ showed better antioxidant performance in biodiesel.[4]
Biolubricant (from Waste Cooking Oil) Oxidation stability measurements.This compound was more effective in increasing the oxidation stability of the biolubricant.[4]
Heat Processed Beef Flavor Storage at different temperatures; assessment of lipid oxidation.TBHQ demonstrated greater lipid stability compared to other antioxidants tested.[5]

Experimental Protocols

The evaluation of antioxidant activity is crucial for comparing the efficacy of compounds like this compound and TBHQ. Standardized in vitro assays are commonly employed for this purpose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a 0.1 mM DPPH solution in methanol (B129727) or ethanol (B145695).

  • Prepare stock solutions of the test compounds (this compound, TBHQ) and a standard (e.g., ascorbic acid) in a suitable solvent.

  • Create serial dilutions of the test compounds and the standard.

  • Add a specific volume of each dilution to a cuvette or microplate well , followed by the addition of the DPPH solution.

  • Incubate the mixture in the dark for a defined period (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Add a small volume of each dilution to the diluted ABTS•+ solution .

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C.

  • Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄).

  • Add a small volume of the sample or standard to the FRAP reagent .

  • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH3 Mix & Incubate DPPH1->DPPH3 DPPH2 Prepare Samples DPPH2->DPPH3 DPPH4 Measure Absorbance (517nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS3 Mix & Incubate ABTS1->ABTS3 ABTS2 Prepare Samples ABTS2->ABTS3 ABTS4 Measure Absorbance (734nm) ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP3 Mix & Incubate (37°C) FRAP1->FRAP3 FRAP2 Prepare Samples FRAP2->FRAP3 FRAP4 Measure Absorbance (593nm) FRAP3->FRAP4

Caption: Workflow for common antioxidant capacity assays.

Interaction with Cellular Signaling Pathways

Beyond their direct radical-scavenging activities, this compound and TBHQ have been shown to modulate various cellular signaling pathways, which can have implications for their overall biological effects.

Tert-Butylhydroquinone (TBHQ): TBHQ is a well-known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, TBHQ can enhance the endogenous antioxidant defense mechanisms of cells.

This compound (PG): Studies have indicated that this compound can influence other signaling pathways. For instance, it has been shown to inhibit the PI3K/AKT and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival. Additionally, this compound has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathways cluster_TBHQ_pathway TBHQ Signaling cluster_PG_pathway This compound Signaling TBHQ_node TBHQ Nrf2 Nrf2 Activation TBHQ_node->Nrf2 Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes PG_node This compound AKT_MAPK Inhibition of AKT/MAPK Pathways PG_node->AKT_MAPK NFkB Inhibition of NF-κB Pathway PG_node->NFkB

References

The Synergistic Antioxidant Effect of Propyl Gallate and Vitamin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research and formulation development, the strategic combination of different antioxidant compounds can yield synergistic effects, where the total antioxidant capacity of the mixture is greater than the sum of its individual components. This guide provides a comprehensive evaluation of the synergistic potential between propyl gallate, a synthetic phenolic antioxidant, and Vitamin C (ascorbic acid), a natural water-soluble antioxidant. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Comparative Antioxidant Activity

While direct quantitative data on the synergistic interaction between this compound and Vitamin C is not extensively detailed in publicly available literature, a comparison of their individual antioxidant capacities provides a foundation for understanding their potential synergy. The following table summarizes their performance in common antioxidant assays.

Antioxidant AssayThis compoundVitamin C (Ascorbic Acid)Key Findings
DPPH Radical Scavenging IC50: 4.2 µmol/L[1]Generally higher IC50 than this compound in some studies.[2]This compound demonstrates potent free radical scavenging activity, often exceeding that of many other synthetic and natural antioxidants.[1]
ABTS Radical Scavenging IC50: 4.2 µmol/L[1]Effective, with activity depending on assay conditions.Both compounds are effective in scavenging the ABTS radical cation.[3]
Ferric Reducing Antioxidant Power (FRAP) FRAP value: 0.506[1]Known to have strong reducing capacity.This compound shows a high ferric reducing power, indicative of its ability to donate electrons.[1]
Cellular Antioxidant Activity (CAA) Data not available in searched literature.Known to be taken up by cells and contribute to intracellular antioxidant defense.The CAA assay would be crucial to determine the synergistic effect within a biological system, accounting for cellular uptake and metabolism.

Mechanism of Action and Synergistic Potential

This compound exerts its antioxidant effect primarily by donating hydrogen atoms from the three hydroxyl groups on its gallic acid moiety to neutralize free radicals, thereby terminating the oxidative chain reaction.[4] This action results in the formation of a more stable and less reactive phenoxyl radical of this compound.

Vitamin C is a potent water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS). A key aspect of its synergistic potential with other antioxidants, particularly phenolics like Vitamin E, is its ability to regenerate the primary antioxidant. It is proposed that a similar mechanism occurs with this compound. After this compound neutralizes a free radical, the resulting phenoxyl radical can be reduced back to its original active form by Vitamin C, which in turn becomes an ascorbyl radical. The ascorbyl radical is relatively stable and can be recycled back to ascorbic acid through the ascorbate-glutathione cycle.[5] This regenerative process would allow a single molecule of this compound to scavenge multiple free radicals, thus enhancing the overall antioxidant capacity of the system.

Experimental Protocols

To evaluate the synergistic effect of this compound and Vitamin C, a combination of in vitro chemical assays and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of this compound, Vitamin C, and their mixtures in various ratios in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the antioxidant solutions (this compound alone, Vitamin C alone, and their mixtures) at different concentrations.

    • Add the DPPH working solution to each well/cuvette and mix thoroughly.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

  • Evaluation of Synergy:

    • The synergistic effect can be evaluated by comparing the experimental IC50 value of the mixture with the theoretical IC50 value calculated based on the dose-response curves of the individual compounds. A lower experimental IC50 value than the theoretical value indicates synergy.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing more biologically relevant data.

Protocol:

  • Cell Culture:

    • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.

  • Loading of Fluorescent Probe:

    • The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Treatment with Antioxidants:

    • The cells are then treated with various concentrations of this compound, Vitamin C, and their mixtures for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress:

  • Measurement of Fluorescence:

    • The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Calculation of CAA:

    • The antioxidant activity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence in the treated wells compared to the control (cells with AAPH but no antioxidant) indicates antioxidant activity. The results can be expressed as quercetin (B1663063) equivalents.

  • Evaluation of Synergy:

    • Synergy is determined by comparing the CAA of the mixture to the sum of the CAA values of the individual components at the same concentrations.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Antioxidant_Mechanism cluster_PG This compound Cycle cluster_VC Vitamin C Regeneration PG This compound (PG-OH) PGR This compound Radical (PG-O•) PG->PGR donates H• VC Vitamin C (Ascorbate) PGR->VC regenerated by SFR Stable Molecule (RH) VCR Ascorbyl Radical VC->VCR donates H• VCR->VC recycled via AsA-GSH cycle FR Free Radical (R•) FR->PG attacks

Caption: Proposed synergistic antioxidant mechanism between this compound and Vitamin C.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis P1 Prepare stock solutions: - this compound (PG) - Vitamin C (VC) - PG+VC mixtures A1 DPPH Assay P1->A1 A2 ABTS Assay P1->A2 A3 Cellular Antioxidant Activity (CAA) Assay P1->A3 D1 Calculate IC50 values for individual compounds and mixtures A1->D1 A2->D1 D2 Determine synergistic, additive, or antagonistic effect A3->D2 D1->D2 D3 Compare in vitro and cellular assay results D2->D3

Caption: General experimental workflow for evaluating antioxidant synergy.

AsA_GSH_Cycle cluster_cycle Ascorbate-Glutathione Cycle AsA Ascorbate (Vitamin C) DHA Dehydroascorbate AsA->DHA 2H+ + 2e- DHA->AsA 2GSH GSH Reduced Glutathione GSSG Oxidized Glutathione GSSG->GSH NADPH + H+ NADPH NADPH NADP NADP+ DHAR DHAR DHAR->DHA GR GR GR->GSSG

References

An In Vivo Comparative Analysis of the Bioactivity of Propyl Gallate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl gallate (PG), a synthetic antioxidant widely used in the food, cosmetics, and pharmaceutical industries, undergoes rapid and extensive hydrolysis to its primary metabolite, gallic acid (GA), upon in vivo administration.[1][2] This metabolic conversion positions this compound as a pro-drug, with its systemic biological activities largely attributed to its metabolites.[1] The main metabolites of this compound include gallic acid, 4-O-methyl gallic acid, and pyrogallol.[2] While numerous in vitro studies have explored the bioactivities of these compounds, direct in vivo comparative data remains limited. This guide provides a comprehensive comparison of the in vivo bioactivity of this compound and its principal metabolites, drawing upon available experimental data to elucidate their relative antioxidant, anti-inflammatory, and hepatoprotective effects.

Metabolic Fate of this compound

Following oral administration, this compound is readily hydrolyzed by esterases in the intestine and liver into gallic acid and propanol.[2][3] Gallic acid is then further metabolized, primarily through methylation to form 4-O-methyl gallic acid, or decarboxylation to yield pyrogallol.[2] These metabolites are then conjugated and excreted.[2] The rapid and efficient conversion of this compound to gallic acid underscores the importance of evaluating the bioactivity of its metabolites to understand its overall pharmacological profile.[3]

G This compound This compound Gallic Acid Gallic Acid This compound->Gallic Acid Hydrolysis 4-O-Methyl Gallic Acid 4-O-Methyl Gallic Acid Gallic Acid->4-O-Methyl Gallic Acid Methylation Pyrogallol Pyrogallol Gallic Acid->Pyrogallol Decarboxylation Conjugated Metabolites Conjugated Metabolites 4-O-Methyl Gallic Acid->Conjugated Metabolites Conjugation Pyrogallol->Conjugated Metabolites Conjugation

Metabolic pathway of this compound.

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data from in vivo and in vitro studies, comparing the bioactivity of this compound and its metabolites. It is important to note the limited number of direct in vivo comparative studies.

Table 1: In Vivo Anti-Inflammatory and Hepatoprotective Activity
CompoundModelDosageKey FindingsReference
This compound Dextran Sulfate Sodium (DSS)-Induced Colitis (Mice)50 mg/kgSignificantly reduced the severity of colitis, improved clinical symptoms, and decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ).
Gallic Acid Lipopolysaccharide (LPS)-Induced Inflammation (Mice)Not specifiedInhibited LPS-induced inflammation.[4]
4-O-Methyl Gallic Acid Endotoxemic MiceNot specifiedReduced serum levels of inflammatory mediators (NO, PGE2, iNOS, COX-2, TNF-α, IL-1β).[5]
This compound Ischemia-Reperfusion Injury (Rats)20 µmol/kgSalvaged the organ by 80.0 +/- 11.5%, an effect comparable to Trolox.[1]
Gallic Acid Carbon Tetrachloride (CCl4)-Induced Liver Damage (Rats)50 and 100 mg/kgAttenuated hepatic damage and improved antioxidant status.[6]
Table 2: In Vitro Antioxidant and Other Bioactivities
CompoundAssayIC50 / ActivityKey FindingsReference
This compound DPPH Radical Scavenging4.2 µmol/LStronger antioxidant activity than BHT, TBHQ, and BHA.[7]
Gallic Acid DPPH Radical ScavengingStronger than this compoundGallic acid exhibited more potent free-radical-scavenging activity.[8]
Pyrogallol Methylglyoxal (MGO) TrappingMost efficientPyrogallol was the most efficient MGO-trapping agent, followed by gallic acid. This compound was notably less efficient.[9]
This compound Mitochondrial Function ImpairmentMost potentThis compound > gallic acid = 4-O-methyl gallic acid.[2]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol is designed to induce acute colitis in mice to evaluate the anti-inflammatory effects of test compounds.

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Evaluation Phase Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Daily Treatment Daily Treatment Grouping->Daily Treatment DSS Administration DSS Administration Daily Treatment->DSS Administration Monitoring Monitoring DSS Administration->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Sample Collection Sample Collection Sacrifice->Sample Collection Analysis Analysis Sample Collection->Analysis G cluster_0 Inflammatory Stimulus (e.g., TPA, LPS) cluster_1 This compound / Metabolites Stimulus TPA/LPS IKK IKK Stimulus->IKK PG This compound PG->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates COX2 COX-2 Expression Nucleus->COX2 Induces PGE2 Prostaglandin E2 COX2->PGE2 Produces

References

Cross-validation of different methods to measure propyl gallate activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl gallate, a synthetic phenolic antioxidant, is widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[1][2] Beyond its established role in preservation, emerging research has highlighted its potential as a bioactive compound with both antioxidant and anti-inflammatory properties.[3] This guide provides a comprehensive cross-validation of different methodologies to measure the antioxidant and anti-inflammatory activities of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate assays for their specific needs.

Measuring Antioxidant Activity

The primary mechanism of this compound's antioxidant activity lies in its ability to donate a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[1][4] Several spectrophotometric assays are commonly employed to quantify this radical scavenging potential. This guide focuses on three prevalent methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and inexpensive method to evaluate the ability of a compound to act as a free radical scavenger.[5] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine (B178648) upon accepting a hydrogen atom from an antioxidant.[1][5] The degree of discoloration, measured by the decrease in absorbance, is proportional to the antioxidant activity.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, and its reduction by an antioxidant leads to a loss of color, which is monitored spectrophotometrically. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[6] This assay provides a direct measure of the total antioxidant power of a sample.

Quantitative Comparison of Antioxidant Assays

The antioxidant activity of this compound is typically expressed as the IC50 value for DPPH and ABTS assays, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. For the FRAP assay, the activity is expressed as a FRAP value, often in relation to a standard such as Trolox.

AssayParameterThis compound ActivityReference CompoundReference Compound Activity
DPPH IC504.2 µmol/LBHT53 µmol/L
TBHQ87 µmol/L
BHA816 µmol/L
ABTS IC504.2 µmol/LBHA44 µmol/L
BHT45 µmol/L
TBHQ50 µmol/L
FRAP FRAP Value0.506TBHQ0.412
BHA0.409
BHT0.067

Note: The IC50 and FRAP values can vary depending on the specific experimental conditions.

Measuring Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[2] A primary mechanism is the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) pathways.[2]

NF-κB and JNK Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS) or phorbol (B1677699) esters (TPA), can activate the IKK (IκB kinase) complex.[3] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2.[3] this compound has been shown to inhibit several steps in this cascade, including the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB.[3]

The JNK pathway, another critical inflammatory signaling cascade, can also be activated by inflammatory stimuli. This leads to the phosphorylation and activation of the transcription factor c-Jun, which in turn promotes the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of JNK.[2]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be quantified by measuring the inhibition of key signaling proteins.

Target ProteinThis compound ConcentrationInhibition Effect
p65 (NF-κB) phosphorylation 10 µMSignificant inhibition
20 µMSignificant inhibition
IKK phosphorylation 10 µMSignificant inhibition
20 µMSignificant inhibition

Experimental Protocols

DPPH Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in the dark.[1]

    • Prepare various concentrations of this compound in the same solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the this compound solution.

    • Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 (sample:DPPH).

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[1]

    • A control containing only the solvent and DPPH solution should be measured.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.[5]

ABTS Assay Protocol
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of ~0.7 at 734 nm.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound solution to a microplate well or cuvette.

    • Add the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • A control containing the solvent and ABTS•+ solution is also measured.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP Assay Protocol
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (e.g., 10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (e.g., 20 mM) in a 10:1:1 ratio.[6][8]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound solution, standard, or blank to a microplate well or cuvette.

    • Add the FRAP reagent.

    • Incubate at 37°C for a defined time (e.g., 4-30 minutes).[6][8]

    • Measure the absorbance at 593 nm.[8]

  • Calculation:

    • Create a standard curve using the absorbance values of the standards.

    • Determine the FRAP value of the this compound samples from the standard curve, typically expressed as µmol Fe²⁺ equivalents per unit of this compound.

Visualizing the Mechanisms

Antioxidant Activity Workflow

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Propyl_Gallate1 This compound Propyl_Gallate1->DPPH_Radical H• donation Spectro1 Measure Absorbance @ 517 nm DPPH_H->Spectro1 ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Propyl_Gallate2 This compound Propyl_Gallate2->ABTS_Radical e- donation Spectro2 Measure Absorbance @ 734 nm ABTS->Spectro2 Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 Propyl_Gallate3 This compound Propyl_Gallate3->Fe3 Reduction Spectro3 Measure Absorbance @ 593 nm Fe2->Spectro3

Caption: Workflow of DPPH, ABTS, and FRAP antioxidant assays.

Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Stimuli Inflammatory Stimuli (LPS, TPA) IKK IKK Stimuli->IKK JNK JNK Stimuli->JNK IkB IκBα IKK->IkB P NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases Nucleus Nucleus NFkB_p65->Nucleus Translocation cJun c-Jun JNK->cJun P cJun->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2) Nucleus->Gene_Expression Transcription Propyl_Gallate This compound Propyl_Gallate->IKK Inhibits Propyl_Gallate->NFkB_p65 Inhibits P Propyl_Gallate->JNK Inhibits P

Caption: this compound's inhibition of NF-κB and JNK signaling.

References

A Comparative Analysis of the Anticancer Efficacy of Propyl Gallate and Epigallocatechin Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl gallate (PG) and epigallocatechin gallate (EGCG) are two phenolic compounds that have garnered significant attention in oncology research for their potential anticancer properties. While both share a common gallate moiety, their distinct chemical structures give rise to differences in their biological activities and mechanisms of action. This guide provides an objective comparison of their anticancer effects, supported by experimental data, to aid researchers in the evaluation and potential application of these compounds in cancer therapy.

In Vitro Anticancer Activity: A Head-to-Head Look

Both this compound, a synthetic antioxidant, and epigallocatechin gallate, a major polyphenol in green tea, have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2] Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineIC50 ValueDuration of TreatmentReference
This compound Calu-6 (Lung Cancer)~800 µM24 hours[2][3]
A549 (Lung Cancer)~800 µM24 hours[2][3]
Epigallocatechin Gallate (EGCG) A-549 (Lung Cancer)25 µMNot Specified[4]
H1299 (Lung Cancer)36.03 µMNot Specified[5]
Various Biliary Tract Cancer Cell Lines> 5 µMNot Specified[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Anticancer Action

The anticancer effects of both this compound and EGCG are attributed to their ability to modulate multiple cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Both compounds trigger apoptosis in cancer cells through intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

This compound:

  • Induces apoptosis in lung cancer cells (Calu-6 and A549) and hepatocellular carcinoma cells.[2][3][7]

  • Upregulates the activities of caspase-3 and caspase-8 in Calu-6 cells.[2][3]

  • Decreases the level of the anti-apoptotic protein Bcl-2 and increases the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3][8]

  • Triggers the loss of mitochondrial membrane potential.[2][3]

  • In some cases, PG may also induce necrosis alongside apoptosis.[9]

Epigallocatechin Gallate (EGCG):

  • Induces apoptosis in a wide range of cancer cell lines, including lung, prostate, breast, colon, and liver cancers.[1][6][10]

  • Activates caspases, including caspase-3 and caspase-9.[11][12]

  • Modulates the expression of the Bcl-2 family of proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[8][12]

  • Can induce apoptosis through the generation of reactive oxygen species (ROS).[12][13]

  • Sensitizes cancer cells to apoptosis induced by conventional chemotherapeutic agents.[6]

Cell Cycle Arrest

By interfering with the cell cycle, both compounds can halt the proliferation of cancer cells.

This compound:

  • Induces G1 phase arrest of the cell cycle in Calu-6 and A549 lung cancer cells.[2][3][14]

Epigallocatechin Gallate (EGCG):

  • Causes cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[4][11][15]

  • Modulates the expression of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[11][15]

Modulation of Signaling Pathways

The anticancer effects of this compound and EGCG are mediated by their interaction with various intracellular signaling pathways that are often dysregulated in cancer.

This compound Signaling Pathway

propyl_gallate_pathway PG This compound ROS ↑ Reactive Oxygen Species (ROS) PG->ROS Casp8 ↑ Caspase-8 PG->Casp8 G1_Arrest G1 Phase Cell Cycle Arrest PG->G1_Arrest Mito Mitochondrial Dysfunction ROS->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Casp3 ↑ Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via ROS production and caspase activation, and halts cell proliferation at the G1 phase.

Epigallocatechin Gallate (EGCG) Signaling Pathway

EGCG_pathway EGCG EGCG EGFR EGFR Signaling ↓ EGCG->EGFR PI3K_AKT PI3K/Akt Pathway ↓ EGCG->PI3K_AKT MAPK MAPK Pathway ↓ EGCG->MAPK NF_kB NF-κB Activity ↓ EGCG->NF_kB EGFR->PI3K_AKT EGFR->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest MAPK->Apoptosis Angiogenesis Angiogenesis ↓ NF_kB->Angiogenesis Metastasis Metastasis ↓ NF_kB->Metastasis

Caption: EGCG exerts its anticancer effects by inhibiting multiple key signaling pathways involved in cancer cell growth and survival.

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed experimental methodologies are crucial. Below are summaries of common protocols used to assess the anticancer effects of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or EGCG for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (DNA Content Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as previously described.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Experimental Workflow

experimental_workflow cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Culture (e.g., A549, Calu-6) Treatment Treatment with This compound or EGCG (Varying Concentrations & Durations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot

Caption: A typical workflow for evaluating the in vitro anticancer effects of this compound and EGCG.

Conclusion

Both this compound and epigallocatechin gallate exhibit significant anticancer properties through the induction of apoptosis and cell cycle arrest, mediated by the modulation of various signaling pathways. EGCG, being extensively studied, has shown efficacy against a broader range of cancer types and appears to have a more potent effect at lower concentrations compared to this compound in the available literature.[4][5] However, this compound remains a compound of interest with demonstrated cytotoxic effects.[2][3] Further direct comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two gallates. This guide provides a foundational comparison to inform future research and drug development efforts in oncology.

References

Safety Operating Guide

Propyl Gallate: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling propyl gallate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures, immediate safety considerations, and logistical steps for the effective management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves and a lab coat.[1]

  • Respiratory Protection: In situations where dust or vapors may be generated, an N95 respirator or higher is recommended.[1]

Handling:

  • Work in a well-ventilated area, such as under a fume hood, especially when handling large quantities.[1][2]

  • Avoid generating dust.[2][3][4]

  • Wash hands thoroughly after handling the substance.[2][5]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Procedure for Spills:

  • Evacuate Unnecessary Personnel: Clear the area of all non-essential individuals.[6]

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne particles.[6]

  • Contain the Spill: Use a clean shovel or other appropriate tools to carefully place the spilled material into a dry, labeled container.[6][7] Avoid actions that could create dust.

  • Cleanup: After the bulk of the material has been collected, clean the area thoroughly.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup should be placed in a suitable, closed container for disposal along with the this compound waste.[3][4]

Proper Disposal Procedures

The ultimate disposal of this compound must adhere to local, regional, and national environmental regulations.[3][6] The primary methods for disposal involve professional waste management services.

Step-by-Step Disposal Guidance:

  • Segregation and Collection:

    • Collect this compound waste in its original container or a suitable, clearly labeled, and sealed container.[8]

    • Do not mix with other waste materials.[8]

  • Contact a Licensed Disposal Company:

    • Arrange for the collection and disposal of the chemical waste with a licensed professional waste disposal service.[3]

  • Recommended Disposal Method:

    • The preferred method of disposal is through a licensed chemical destruction plant.[4]

    • One common technique involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging:

    • Dispose of any contaminated packaging as unused product.[3]

Environmental and Health Hazard Summary

While this compound is expected to biodegrade in the environment, its potential for harm necessitates careful disposal.[9] It is considered moderately toxic to most aquatic organisms.[9] In terms of human health, it can be harmful if swallowed and may cause an allergic skin reaction.[4][8]

Hazard Profile of this compound
Acute Toxicity Harmful if swallowed.[8]
Skin Sensitization May cause an allergic skin reaction.[8]
Eye Irritation May cause serious eye damage.[8]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[8]
Environmental Fate Expected to biodegrade in the environment.[9]
Experimental Protocols

Currently, there are no widely cited, specific experimental protocols for the laboratory-scale degradation of this compound prior to disposal. The standard and recommended procedure is to engage a professional waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PropylGallateDisposal This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Spill Response cluster_2 Waste Collection & Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill contain_spill Contain and Collect Spill (Avoid Dust Generation) spill->contain_spill Yes collect_waste Collect Waste in Labeled, Sealed Container spill->collect_waste No clean_area Clean Spill Area contain_spill->clean_area clean_area->collect_waste contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal incineration Chemical Incineration (Recommended Method) contact_disposal->incineration end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Propyl Gallate, a common antioxidant used in pharmaceuticals and other industries. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

This compound, while generally considered safe in low concentrations, can pose hazards such as skin and eye irritation, and may cause an allergic skin reaction upon direct contact in its pure form.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) is crucial.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, a comprehensive PPE strategy is non-negotiable. This includes protection for the eyes, skin, and respiratory system.

Protection Type Specific PPE Purpose
Eye Protection Safety glasses with side-shields or goggles.[4] A face shield may be necessary for larger quantities.[5]To prevent eye irritation or serious eye damage from dust or splashes.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6] A lab coat or chemical-resistant apron and long-sleeved clothing are also required.[4][7]To avoid skin contact, which can cause irritation or an allergic skin reaction.[6][8]
Respiratory Protection A NIOSH-approved dust mask or respirator with a dust filter.[4][7]To prevent inhalation of the powder, which may cause respiratory tract irritation.[1]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment and preserving the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust inhalation.[9]

  • Avoid generating dust during handling.[8]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[4][6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[8][9]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and direct sunlight.[1][10]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

Operational Plan: Spill Management and Disposal

In the event of a spill or the need for disposal, a clear and immediate plan of action is necessary to mitigate any potential hazards.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[6]

  • Don PPE: Before cleanup, don the appropriate personal protective equipment as outlined above.[8]

  • Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to reduce dust and transfer it to a suitable, labeled container for disposal.[11] Use an absorbent paper dampened with the same ethanol solution to clean up any remaining residue.[11]

  • Decontamination: Wash the spill area with a soap and water solution.[11]

  • Disposal: Seal all contaminated materials, including absorbent paper and gloves, in a vapor-tight plastic bag for proper disposal.[11]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[8]

  • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6]

  • Do not allow the product to enter drains, sewers, or waterways.[6]

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep Assess Risks & Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handle Work in a Well-Ventilated Area (Fume Hood) prep->handle weigh Weigh/Measure this compound handle->weigh experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste in Labeled Container experiment->waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose of Waste via Approved Methods wash->dispose waste->dispose spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain & Clean Up Spill evacuate->contain spill_dispose Dispose of Spill Waste contain->spill_dispose

This compound Safe Handling Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.